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  • Product: 4-Azido-1-methyl-2-nitrobenzene
  • CAS: 40515-18-2

Core Science & Biosynthesis

Foundational

Synthesis mechanism of 4-Azido-1-methyl-2-nitrobenzene from 4-amino-2-nitrotoluene

Executive Summary The conversion of anilines to aryl azides is a foundational transformation in organic synthesis, heavily utilized in photoaffinity labeling, materials science, and copper-catalyzed azide-alkyne cycloadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of anilines to aryl azides is a foundational transformation in organic synthesis, heavily utilized in photoaffinity labeling, materials science, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This technical guide provides a comprehensive, causality-driven framework for the synthesis of 4-azido-1-methyl-2-nitrobenzene from 4-amino-2-nitrotoluene (also known as 4-methyl-3-nitroaniline). By detailing the mechanistic underpinnings of the diazotization-azidation sequence, we establish a robust, self-validating protocol designed for high yield, stoichiometric precision, and strict safety compliance.

Mechanistic Causality & Reaction Dynamics

The synthesis proceeds via a two-step, one-pot sequence: electrophilic aromatic activation (diazotization) followed by nucleophilic substitution (azidation).

Diazotization: Electrophilic Aromatic Activation

The starting material, 4-amino-2-nitrotoluene, possesses an amino group positioned para to a methyl group and meta to an electron-withdrawing nitro group. While the nitro group reduces the overall basicity and nucleophilicity of the amine, its meta-positioning prevents severe deactivation, allowing the reaction to proceed efficiently under strongly acidic conditions[1].

The reaction is initiated by dissolving the amine in aqueous hydrochloric acid. The addition of sodium nitrite ( NaNO2​ ) generates nitrous acid ( HNO2​ ), which is subsequently protonated and dehydrated to form the highly electrophilic nitrosonium ion ( NO+ ). The primary amine attacks the nitrosonium ion to form a nitrosamine intermediate, which rapidly tautomerizes and dehydrates to yield the aryl diazonium salt. Because this step is highly exothermic and the resulting diazonium species is thermally labile, strict temperature control (0–5 °C) is mandatory to prevent degradation into the corresponding phenol via nucleophilic attack by water[2].

Azidation: Nucleophilic Substitution and Nitrogen Extrusion

The introduction of sodium azide ( NaN3​ ) to the cold diazonium solution initiates the second phase. The azide anion ( N3−​ ) acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an unstable aryl pentazole or linear aryl triazene intermediate. This intermediate rapidly and irreversibly extrudes nitrogen gas ( N2​ ) to yield the stable aryl azide[3]. The immense entropic gain from N2​ evolution serves as the thermodynamic driving force, making the reaction spontaneous, irreversible, and high-yielding without the need for transition-metal catalysis.

Mechanism A 4-Amino-2-nitrotoluene (Amine) D Aryl Diazonium Salt Intermediate A->D NaNO2, HCl 0-5 °C NO Nitrosonium Ion (NO+) NO->D Electrophilic Attack P 4-Azido-1-methyl-2-nitrobenzene (Aryl Azide) D->P NaN3 -N2 evolution N2 Nitrogen Gas (N2) D->N2 Extrusion N3 Azide Ion (N3-) N3->P Nucleophilic Substitution

Figure 1: Mechanistic pathway of diazotization and azidation yielding 4-azido-1-methyl-2-nitrobenzene.

Quantitative Data & Reagent Profiling

To ensure stoichiometric precision and reproducibility, the following table outlines the physicochemical properties and required equivalents for the reaction workflow.

CompoundRoleMW ( g/mol )CAS NumberEquivalents
4-Amino-2-nitrotoluene Starting Material152.15119-32-41.0
Hydrochloric Acid (37%) Acid Catalyst / Solvent36.467647-01-03.0 - 4.0
Sodium Nitrite ( NaNO2​ )Nitrosating Agent69.007632-00-01.1
Sodium Azide ( NaN3​ )Nucleophile65.0126628-22-81.2
4-Azido-1-methyl-2-nitrobenzene Target Product178.1540515-18-2N/A (Yield)

Experimental Protocol: A Self-Validating System

The following methodology incorporates built-in validation steps to ensure reaction fidelity, eliminate guesswork, and maintain strict safety standards.

Step 1: Amine Dissolution & Salt Formation
  • In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol (1.52 g) of 4-amino-2-nitrotoluene in 15 mL of deionized water.

  • Slowly add 3.0 mL of concentrated HCl (37%). Stir vigorously until the amine is fully protonated and converted to its soluble hydrochloride salt.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0–5 °C.

Step 2: Diazotization
  • Prepare a solution of NaNO2​ (11.0 mmol, 0.76 g) in 5 mL of deionized water.

  • Add the NaNO2​ solution dropwise to the cold amine suspension via an addition funnel. Causality Check: The rate of addition must be controlled to maintain the internal temperature below 5 °C, preventing the thermal decomposition of the diazonium intermediate[2].

  • Validation Check: After 15 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete consumption of the starting amine. If the test is negative, add small aliquots of NaNO2​ until a positive test is maintained.

  • Optional: Quench excess nitrous acid by adding a small amount of sulfamic acid or urea until gas evolution ceases.

Step 3: Azidation
  • Prepare a solution of NaN3​ (12.0 mmol, 0.78 g) in 5 mL of deionized water.

  • Safety Warning: Ensure robust ventilation. Do not allow the reaction to become overly acidic beyond the initial HCl charge, as highly toxic and explosive hydrazoic acid ( HN3​ ) gas can form.

  • Add the NaN3​ solution dropwise to the diazonium mixture at 0 °C.

  • Validation Check: Immediate and vigorous bubbling ( N2​ gas evolution) will be observed. This visual cue is the thermodynamic signature of successful nucleophilic displacement and nitrogen extrusion[3].

  • Allow the reaction to stir for 1 hour, gradually warming to room temperature as gas evolution subsides.

Step 4: Workup & Isolation
  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Critical Safety Check: Do not use Dichloromethane (DCM) or other halogenated solvents for extraction. Residual DCM can react with excess sodium azide in the aqueous phase to form diazidomethane, a highly explosive and shock-sensitive species[4].

  • Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Note: Keep the rotary evaporator water bath below 40 °C, as aryl azides can be thermally sensitive.

  • Purify via flash column chromatography (if necessary) to afford pure 4-azido-1-methyl-2-nitrobenzene.

Workflow Step1 1. Amine Dissolution (HCl / H2O) Step2 2. Diazotization (Add NaNO2 at 0-5 °C) Step1->Step2 Step3 3. Validation (Starch-Iodide Test) Step2->Step3 Step4 4. Azidation (Add NaN3 slowly) Step3->Step4 Step5 5. Workup & Extraction (Use EtOAc, avoid DCM) Step4->Step5

Figure 2: Step-by-step experimental workflow for the safe synthesis and isolation of the aryl azide.

References

  • Benchchem. 4-Methyl-3-nitroaniline | 119-32-4.1[1]

  • Benchchem. Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. 2[2]

  • National Institutes of Health (PMC). Azides in the Synthesis of Various Heterocycles. 3[3]

  • Chemical Communications (RSC Publishing). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. 4[4]

  • Sigma-Aldrich. 1-(azido methyl)pyrene (Reference for CAS 40515-18-2).

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Azido-1-methyl-2-nitrobenzene

Introduction: Navigating the Dual-Hazard Landscape of an Energetic Molecule 4-Azido-1-methyl-2-nitrobenzene is an aromatic compound of significant interest to researchers in organic synthesis and materials science. Its m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Dual-Hazard Landscape of an Energetic Molecule

4-Azido-1-methyl-2-nitrobenzene is an aromatic compound of significant interest to researchers in organic synthesis and materials science. Its molecular architecture, featuring both an energy-rich azide moiety and a powerful oxidizing nitro group on a methylbenzene core, makes it a valuable precursor for the synthesis of nitrogen-rich heterocycles and a model compound for the study of energetic materials.[1] However, this unique combination of functional groups places the compound in a high-hazard category, demanding a sophisticated understanding of its properties to ensure safe handling.

The azide group renders the molecule inherently unstable and potentially explosive, while the nitroaromatic system introduces significant toxicological concerns.[2][3][4][5] This guide moves beyond a simple recitation of safety data sheet (SDS) points. As a self-validating system of protocols, it is designed to provide drug development professionals and research scientists with the causal logic behind each safety recommendation. By understanding the "why," researchers can build a robust and intuitive culture of safety when working with this and other similarly energetic molecules. This document provides a framework for risk assessment, experimental design, and emergency preparedness, grounded in authoritative references and field-proven best practices.

Section 1: Hazard Analysis: The Synergy of Azide and Nitro Functionalities

A thorough risk assessment begins with a deep understanding of the inherent hazards. In 4-Azido-1-methyl-2-nitrobenzene, the risks are not merely additive; the electronic interplay between the azide and the electron-withdrawing nitro group creates a molecule with heightened sensitivity.

The Energetic Nature: The Azide Group

Organic azides are defined by their high nitrogen content and are well-documented as energetic materials.[2] Their decomposition, which can be initiated by thermal or photochemical means, proceeds through a highly reactive nitrene intermediate, releasing a large volume of nitrogen gas.[6]

  • Thermal Instability: Aryl azides are generally less thermally stable than their alkyl counterparts.[6] The presence of electron-withdrawing groups, such as the nitro group in this compound, further decreases the decomposition temperature, making the molecule more sensitive to heat.[2][6] The activation temperature for some substituted aryl azides can be below 100°C.[7][8]

  • Sensitivity to Initiation: Beyond heat, organic azides can be sensitive to shock, friction, and static discharge. This necessitates careful handling to avoid accidental initiation.

  • Reaction with Acids: A critical and often overlooked hazard is the reaction of azides with strong acids, which can produce hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[6]

The Toxicological Profile: The Nitroaromatic Core

The nitrobenzene moiety carries its own set of significant health risks. Data from analogous compounds like nitrobenzene and nitrotoluenes provide a strong basis for assessing the toxicity of 4-Azido-1-methyl-2-nitrobenzene.

  • High Acute Toxicity: Nitroaromatic compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[3][4][9] Absorption is rapid and can occur through all exposure routes.[9][10]

  • Methemoglobinemia: The primary and most immediate systemic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[9][10] The onset of symptoms, which include cyanosis, headache, dizziness, and tachycardia, can be delayed by 1 to 4 hours post-exposure.[9][10]

  • Chronic and Organ-Specific Effects: Prolonged or repeated exposure can cause damage to organs, including the nervous system, blood, liver, and kidneys.[4][11] Furthermore, nitrobenzene is classified as a suspected human carcinogen (IARC Group 2B) and a reproductive toxicant.[4][10]

Physicochemical and Hazard Summary

The following table consolidates the known and inferred properties of 4-Azido-1-methyl-2-nitrobenzene. Note: As specific experimental data for this compound is limited, some values are based on structurally similar compounds.

PropertyValue / InformationSource / Rationale
Chemical Formula C₇H₆N₄O₂[12]
Molecular Weight 178.15 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Primary Hazards Explosion risk (heat, shock, friction), High Acute Toxicity (all routes), Methemoglobinemia, Suspected Carcinogen, Reproductive Toxin[2][6][9][10]
GHS Hazard Codes Expected: H227, H301+H311+H331, H351, H360, H372, H411Inferred from nitrobenzene and aryl azide data[3][4]
Signal Word Danger Inferred from expected GHS classification

Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety protocols are built on a multi-layered defense system known as the Hierarchy of Controls. This approach prioritizes systemic solutions over individual actions. Before any experiment, a risk assessment must be performed to determine how to apply these controls.

cluster_0 Hierarchy of Controls for Energetic Compounds Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Can the hazard be removed? Engineering Engineering Controls Substitution->Engineering Use a less hazardous alternative? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard? PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work?

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

  • Elimination/Substitution: The most effective control. Can a less hazardous reagent be used? For example, in some applications, a Staudinger reduction might be achievable with a phosphine reagent on a less energetic precursor.[13]

  • Engineering Controls: These are physical changes to the workspace to isolate researchers from the hazard.

    • Fume Hood: All work must be conducted in a certified chemical fume hood to manage toxic vapors.

    • Blast Shield: A portable, weighted blast shield is mandatory and must be placed between the experiment and the researcher.

    • Grounding and Antistatic Equipment: Use grounded equipment and antistatic mats, especially when transferring solids, to prevent ignition from electrostatic discharge.[14]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[11][14]

  • Administrative Controls: These are procedures and policies that modify how work is done.

    • Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved before beginning work.

    • Small-Scale Operations: Only work with the minimum quantity of material necessary for the experiment.

    • Prohibition of Unattended Reactions: Never leave an active reaction involving this compound unattended.

    • Designated Work Area: Clearly demarcate the area where the compound is being handled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with all other controls.

    • Eye Protection: Safety glasses are insufficient. Chemical splash goggles and a full-face shield are required.[15]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Check breakthrough times. Immediately remove and dispose of any contaminated gloves.[15]

    • Body Protection: A flame-resistant lab coat is essential.

    • Clothing: Wear long pants and closed-toe shoes made of a non-porous material.

Section 3: Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This section outlines a generic experimental workflow, integrating the safety controls described above. The causality for each step is explained to reinforce the safety mindset.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Verify fume hood & blast shield - Don PPE - Ground equipment Weigh 2. Weighing - Use non-metallic spatula - Tare balance with lid on - Minimize time outside container Prep->Weigh Pre-op checks Setup 3. Reaction Setup - Assemble glassware in hood - Use gentle clamping - Ensure efficient stirring Weigh->Setup Transfer Reaction 4. Execution - Maintain strict temp control - Add reagents slowly - Monitor for gas evolution Setup->Reaction Initiate Workup 5. Work-up & Disposal - Quench reaction carefully - Segregate azide waste - Decontaminate glassware Reaction->Workup Conclude

Caption: A logical workflow for handling energetic compounds.

Methodology:

  • Preparation and Area Setup:

    • Causality: To ensure a controlled environment before the hazard is introduced.

    • Protocol: Verify the fume hood certification is current. Place a blast shield at the front of the hood. Assemble and ground all necessary equipment (stir plates, heating mantles). Don all required PPE.

  • Weighing and Transfer:

    • Causality: To minimize the risk of initiation through friction or static discharge.

    • Protocol: Use non-metallic (e.g., ceramic or plastic) spatulas. Weigh the compound in a tared, sealed vial on a grounded analytical balance. Avoid scraping or grinding the solid. If transferring the solid to a reaction flask, do so carefully to minimize dust generation.

  • Reaction Execution:

    • Causality: To maintain control over the reaction energy and prevent thermal runaway.

    • Protocol: Assemble the reaction apparatus behind the blast shield. Ensure efficient stirring to prevent localized heating. If the reaction is exothermic, use an ice bath for temperature control and add reagents dropwise or in small portions. Continuously monitor the reaction for any signs of uncontrolled decomposition, such as rapid gas evolution or color change.

  • Work-up and Purification:

    • Causality: To safely handle the product and neutralize any remaining energetic material.

    • Protocol: After the reaction is complete, cool the mixture to room temperature before quenching. When removing solvent via rotary evaporation, use a water bath at the lowest practical temperature and a trap to prevent vapors from entering the pump. Do not take the material to complete dryness in the evaporator, as this can create a friction-sensitive residue.

Section 4: Storage, Waste, and Emergency Procedures

Storage
  • Causality: To prevent decomposition and accidental initiation during storage.

  • Guidelines: Store in a tightly closed, clearly labeled container.[14][15] The storage location must be a cool, dark, and well-ventilated area designated for energetic materials.[15] It must be stored away from incompatible materials, especially strong acids, bases, oxidizing agents, and reducing agents.[9][15] Store in a locked cabinet or refrigerator to restrict access.[4][11]

Waste Disposal
  • Causality: Improper disposal of azide waste can lead to violent explosions in the waste stream.

  • Guidelines: All materials contaminated with 4-Azido-1-methyl-2-nitrobenzene (e.g., gloves, filter paper, reaction residues) are considered hazardous waste.

    • NEVER mix azide waste with acidic waste streams.[6]

    • Solid waste should be collected in a designated, labeled container.

    • Liquid waste should be collected in a separate, labeled container.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific protocols on quenching residual azide before disposal.

    • All waste must be disposed of through a licensed professional waste disposal company.[14]

Emergency Procedures
EmergencyProcedure
Spill Evacuate the immediate area and alert colleagues. Do not attempt to clean up a large spill without EHS assistance. For a small spill, cover with a non-combustible absorbent material like vermiculite or sand (do not use paper towels).[14] Carefully collect the material using non-sparking tools into a labeled container for hazardous waste.
Fire If the fire is small and you are trained, use a fine water spray or a standard chemical fire extinguisher.[9] If the material itself is on fire or exposed to heat, evacuate immediately and call emergency services, as there is a significant risk of explosion.
Inhalation Immediately move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14][15]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][14][15]

Note for Medical Professionals: Exposure may cause delayed-onset methemoglobinemia.[9][10] Monitor the patient and consider treatment with methylene blue.

Conclusion

4-Azido-1-methyl-2-nitrobenzene is a compound that demands the highest level of respect and caution. Its dual-hazard nature—combining the explosive potential of an aryl azide with the pronounced toxicity of a nitroaromatic compound—requires a holistic and proactive approach to safety. By understanding the chemical principles behind its instability and toxicity, and by rigorously applying the hierarchy of controls, researchers can mitigate the risks and handle this valuable synthetic building block with the confidence that comes from a deep and practical understanding of its properties. This guide serves as a foundation; it must be supplemented by a thorough, experiment-specific risk assessment and strict adherence to all institutional and regulatory safety protocols.

References

  • Benchchem. (n.d.). Comparative Stability of Alkyl versus Aryl Azides: A Guide for Researchers.
  • Benchchem. (n.d.). A comparative study on the thermal stability of different organic azides.
  • ProQuest. (n.d.). THE THERMAL DECOMPOSITION OF ARYL AZIDES.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2018, June 26). Safety Data Sheet.
  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022, September 5).
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET Nitrobenzene.
  • Fisher Scientific. (2011, November 2). SAFETY DATA SHEET 1-Iodo-4-nitrobenzene.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET 1-Iodo-2-nitrobenzene.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. (n.d.). PMC.
  • ElectronicsAndBooks. (n.d.). Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes.
  • ResearchGate. (n.d.). (A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol....
  • PubMed. (2025, April 4). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 109430 - Nitrobenzene. (2024, November 4).
  • FUJIFILM Wako Chemicals. (2024, February 26). SAFETY DATA SHEET Nitrobenzene.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • Sigma-Aldrich. (n.d.). 1-azido-4-methyl-2-nitrobenzene.
  • CymitQuimica. (n.d.). CAS 2101-86-2: 1-azido-4-methylbenzene.
  • GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview.
  • Benchchem. (n.d.). Application Notes and Protocols for 1-Azido-3-nitrobenzene in Energetic Materials Research.

Sources

Foundational

Photochemical activation pathways of 4-azido-2-nitrotoluene

An In-Depth Technical Guide to the Photochemical Activation Pathways of 4-Azido-2-nitrotoluene Abstract 4-Azido-2-nitrotoluene is a photoactivatable compound of significant interest, particularly in the realm of photoaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photochemical Activation Pathways of 4-Azido-2-nitrotoluene

Abstract

4-Azido-2-nitrotoluene is a photoactivatable compound of significant interest, particularly in the realm of photoaffinity labeling for mapping biomolecular interactions. Its utility stems from the generation of highly reactive species upon ultraviolet irradiation. However, the presence of the ortho-nitro group introduces complex and often overlooked secondary reaction pathways that deviate from simple aryl azide photochemistry. This guide provides a detailed exploration of the photochemical activation of 4-azido-2-nitrotoluene, moving beyond a simplistic nitrene-centric model. We will dissect the primary photochemical events, elucidate the critical role of the nitro substituent in forming long-lived reactive intermediates, and present validated experimental protocols for characterizing these transient species and their subsequent reactions.

Introduction: Beyond the Conventional Aryl Azide Model

Aryl azides are workhorse molecules in chemical biology and materials science, prized for their ability to generate highly reactive nitrenes upon photolysis.[1] These nitrenes can undergo a variety of reactions, including C-H bond insertion and cycloaddition, making them ideal for covalently modifying binding partners in proximity-labeling experiments.[2] However, the photochemical behavior of aryl azides can be profoundly influenced by the nature and position of substituents on the aromatic ring.

In the case of 4-azido-2-nitrotoluene, the ortho-nitro group serves as more than a passive electronic modifier. It actively participates in the reaction cascade following nitrogen extrusion, leading to a more complex mechanistic landscape. Research has shown that nitro-substituted aryl azides, upon photolysis in aqueous solutions, can generate long-lived reactive intermediates that are not nitrenes themselves but are derived from them.[3][4] These secondary intermediates, such as p-nitro-N-arylhydroxylamines and their subsequent nitroso derivatives, can be the dominant species responsible for protein modification.[3][4] Understanding this dual reactivity is critical for designing robust photo-crosslinking experiments and correctly interpreting their results.

The Primary Photochemical Event: From Azide to Nitrene

The activation process is initiated by the absorption of a photon, typically in the UV-A range (around 320-400 nm), promoting the 4-azido-2-nitrotoluene molecule to an excited singlet state. This is followed by the rapid and irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that generates the primary reactive intermediate: 2-nitro-4-methylphenylnitrene.

The initially formed nitrene exists in a singlet spin state (¹N). This species is highly electrophilic and can undergo several rapid reactions. However, it can also undergo intersystem crossing (ISC) to the more stable triplet spin state (³N).[5] The triplet nitrene behaves like a diradical and has distinct reactivity patterns. The ratio of singlet to triplet nitrenes formed can be influenced by the solvent and other environmental factors.[6]

Diagram: Primary Photochemical Activation

The initial steps from photoexcitation to the generation of singlet and triplet nitrene intermediates are fundamental to the process.

G cluster_0 Photochemical Activation A 4-Azido-2-nitrotoluene (Ground State) B Excited Singlet State A->B hν (UV light) C Singlet Nitrene (¹N) + N₂ B->C Fast N₂ Extrusion D Triplet Nitrene (³N) C->D Intersystem Crossing (ISC) G cluster_0 Fate of the Singlet Nitrene Nitrene Singlet Nitrene (¹N) Classic Classic Nitrene Reactions (e.g., C-H Insertion, Ring Expansion) Nitrene->Classic ISC Intersystem Crossing Nitrene->ISC Intra Intramolecular Rearrangement (Nitro Group Participation) Nitrene->Intra Triplet Triplet Nitrene (³N) ISC->Triplet Azo Dimerization (Azo Compound) Triplet->Azo Hydroxylamine N-Arylhydroxylamine Derivative Intra->Hydroxylamine Nitroso Nitroso Derivative (Long-Lived Intermediate) Hydroxylamine->Nitroso Equilibrium Adduct Covalent Adducts (e.g., with Tryptophan) Nitroso->Adduct

Caption: Divergent reaction pathways for the photogenerated nitrene intermediate.

Experimental Methodologies for Pathway Elucidation

Characterizing a complex photochemical reaction requires a multi-faceted approach, combining techniques that can identify both transient intermediates and stable end-products.

Protocol: Steady-State Photolysis and Product Identification

This protocol is designed to identify the stable products formed after exhaustive photolysis, providing insight into the final outcomes of the reaction pathways.

Objective: To irradiate a solution of 4-azido-2-nitrotoluene and analyze the resulting product mixture using LC-MS.

Materials:

  • 4-azido-2-nitrotoluene

  • Solvent (e.g., Acetonitrile:Water 1:1 v/v)

  • Quartz cuvette or FEP tubing for flow reactor [7]* UV lamp with a narrow bandpass filter centered around the desired wavelength (e.g., 365 nm) [8]* High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) detector

  • Nitrogen gas source for solvent evaporation

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-azido-2-nitrotoluene (e.g., 10 mM in acetonitrile). Dilute to a final concentration of 100 µM in the chosen reaction solvent.

  • Pre-Irradiation Analysis: Inject an aliquot of the un-irradiated sample into the LC-MS system to obtain a baseline chromatogram and mass spectrum.

  • Photolysis:

    • Place the sample in the quartz cuvette.

    • Position the UV lamp at a fixed distance from the sample.

    • Irradiate the sample for a defined period (e.g., 30 minutes). To avoid secondary photolysis of products, time-course experiments taking aliquots at various intervals are recommended. [7]4. Post-Irradiation Analysis: Inject an aliquot of the irradiated sample into the LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the pre- and post-irradiation samples.

    • Identify the peak corresponding to the parent compound and observe its depletion.

    • Analyze the mass spectra of new peaks to determine the molecular weights of the photoproducts.

    • Use tandem MS (MS/MS) to fragment the product ions for structural elucidation, looking for masses corresponding to azo dimers, amine reduction products, and adducts with solvent or buffer components.

Diagram: Workflow for Product Analysis

G cluster_workflow Product Identification Workflow A Prepare 100 µM Sample B LC-MS Analysis (Time = 0) A->B C Irradiate with 365 nm UV Light A->C E Compare Chromatograms & Mass Spectra B->E D LC-MS Analysis (Time = t) C->D D->E F Identify Products (MS/MS Fragmentation) E->F

Caption: Experimental workflow for steady-state photolysis and product analysis.

Protocol: Nanosecond Transient Absorption (TA) Spectroscopy

This advanced technique allows for the direct observation of short-lived reactive intermediates generated immediately following photoexcitation. [9][10] Objective: To detect and measure the decay kinetics of nitrene and other transient species.

Principle: A high-energy laser pulse (the "pump") excites the sample. A second, broad-spectrum light pulse (the "probe") passes through the sample at a precise time delay after the pump. [11]The difference in the probe's absorption spectrum with and without the pump reveals the absorption of the transient species. [9] Experimental Setup (Simplified):

  • Pulsed laser source for the pump beam (e.g., Nd:YAG laser providing a 355 nm pulse).

  • Light source for the probe beam (e.g., Xenon flash lamp).

  • Sample holder for a flow-through or stirred cuvette.

  • Monochromator and detector (e.g., PMT or ICCD camera). [9]* Digital delay generator to control the pump-probe timing.

Procedure:

  • Sample Preparation: Prepare a solution of 4-azido-2-nitrotoluene in a deoxygenated solvent (to prevent quenching of triplet species by O₂) with an optical density of ~0.5-1.0 at the pump wavelength.

  • System Calibration: Calibrate the delay generator and ensure spatial overlap of the pump and probe beams within the sample.

  • Data Acquisition (Kinetic Trace):

    • Set the monochromator to a wavelength where the transient is expected to absorb (e.g., 400-500 nm for aryl nitrenes).

    • Acquire the change in absorbance (ΔOD) as a function of time delay after the pump pulse. This provides the kinetic decay profile of the species absorbing at that wavelength.

  • Data Acquisition (Spectral Trace):

    • Fix the time delay to a point where the transient population is high (e.g., 50 ns after the pump pulse).

    • Scan the monochromator across a range of wavelengths to acquire the full absorption spectrum of the transient species.

  • Data Analysis:

    • Fit the kinetic decay traces to exponential functions to extract the lifetimes of the transient species.

    • Compare the acquired transient spectra to known spectra of aryl nitrenes and other potential intermediates to aid in their identification.

Summary of Reactive Species and Fates

The photochemical activation of 4-azido-2-nitrotoluene is not a single reaction but a cascade. The table below summarizes the key players and their likely reactions.

Reactive IntermediateSpin StateTypical LifetimePrimary Reaction Pathways
2-Nitro-4-methylphenylnitrene Singlet (¹N)< 1 nsC-H Insertion, Ring Expansion, Intramolecular Rearrangement
2-Nitro-4-methylphenylnitrene Triplet (³N)µs - msH-atom Abstraction, Dimerization (to Azo compound)
Nitroso Derivative N/Ams - secondsNucleophilic Attack (e.g., by Trp, Cys), "Dark" Cross-linking [4]

Conclusion and Implications for Drug Development

The photochemical activation of 4-azido-2-nitrotoluene is a complex process governed by competing reaction pathways. While the initial formation of a reactive nitrene is a key step, the participation of the ortho-nitro group leads to the formation of longer-lived nitroso intermediates that are often the primary drivers of covalent modification in biological systems. [3]Researchers and drug development professionals using this or similar photoaffinity probes must account for this dual reactivity. A thorough understanding of these pathways, validated by the experimental methods outlined herein, is essential for designing specific and efficient photo-crosslinking agents and for the accurate interpretation of the resulting protein interaction data. Future work should focus on quantifying the branching ratio between the direct nitrene-mediated pathways and the nitro-assisted rearrangement pathway under various physiological conditions.

References

  • ResearchGate. Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?. [Link]

  • Pinney, K. G., et al. (2010). Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?. Bioorganic & Medicinal Chemistry Letters, 20(13), 3950-3953. [Link]

  • Bou-Hamdan, F. R., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. [Link]

  • ResearchGate. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. [Link]

  • Lu, D., et al. (2019). Photochemical Synthesis of Azoarenes from Aryl Azides on Cu(100): A Mechanism Unraveled. Journal of the American Chemical Society, 141(18), 7338–7342. [Link]

  • Gately, T. J., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. The Journal of Physical Chemistry C, 127(9), 4751–4762. [Link]

  • ResearchGate. Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | Request PDF. [Link]

  • Hoyer, W. J., & Haugland, R. P. (1981). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 20(3), 471–477. [Link]

  • Edinburgh Instruments. (2021). What is Transient Absorption? Pump Probe Spectroscopy. [Link]

  • Avantes USA. Introduction to Transient Absorption Spectroscopy. [Link]

  • Gately, T. J., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. ACS Figshare. [Link]

  • Griffith Research Online. Sequence-independent activation of photocycloadditions using two colours of light. [Link]

  • Frisch, H., et al. (2021). Sequence-independent activation of photocycloadditions using two colours of light. Chemical Science, 12(10), 3539–3544. [Link]

  • The Fleming Group. Transient Absorption Spectroscopy. [Link]

  • OECD-HPV. (2003). 4-Nitrotoluene CAS N°: 99-99-0. [Link]

  • MDPI. (2019). Ultrafast Hyperspectral Transient Absorption Spectroscopy: Application to Single Layer Graphene. [Link]

  • Scutaru, D., et al. PHOTOCHEMICAL REACTIONS OF 2,6-DI(4'-AZIDOBENZYLIDENE)-METHYLCYCLOHEXANONE IN FLUID MEDIA. [Link]

  • Macmillan Group - Princeton University. (2021). Reactive intermediates for interactome mapping. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,3-Triazoles from 4-Azido-1-methyl-2-nitrobenzene

Executive Summary & Strategic Rationale The 1,2,3-triazole ring is a premier pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amide bonds and a rigid linker for joinin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,2,3-triazole ring is a premier pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amide bonds and a rigid linker for joining disparate molecular fragments. The synthesis of these heterocycles via [1] has revolutionized library generation.

Within this paradigm, 4-Azido-1-methyl-2-nitrobenzene (CAS: 40515-18-2) serves as an exceptionally versatile building block. The azide moiety at the C4 position acts as the primary reactive center for cycloaddition. Post-click, the ortho-methyl and meta-nitro groups provide orthogonal handles for downstream functionalization:

  • Nitro Group (C2): Can be selectively reduced to an aniline derivative (e.g., via Pd/C and H₂ or SnCl₂), opening pathways for amidation, reductive amination, or the construction of fused bicyclic systems like benzimidazoles.

  • Methyl Group (C1): Can be oxidized to a carboxylic acid, providing a secondary vector for late-stage derivatization.

This application note details the mechanistic causality and self-validating protocols for synthesizing both 1,4- and 1,5-disubstituted triazoles from this specific azide using Copper (CuAAC) and Ruthenium (RuAAC) catalysis.

Mechanistic Causality in Triazole Synthesis

The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a near 1:1 mixture of 1,4- and 1,5-regioisomers. Transition metal catalysis bypasses these limitations by altering the reaction pathway.

The CuAAC Pathway (1,4-Disubstituted Triazoles)

The [2] accelerates the reaction rate by an astonishing factor of 107 to 108 . The mechanism is strictly non-concerted. It initiates with the deprotonation of the terminal alkyne to form a highly reactive Cu(I)-acetylide complex. The electron-withdrawing nitro group on 4-azido-1-methyl-2-nitrobenzene enhances the electrophilicity of the azide, facilitating its rapid coordination to the copper center. This is followed by oxidative coupling to form a six-membered Cu-metallacycle, and subsequent reductive elimination yields exclusively the 1,4-disubstituted triazole.

CuAAC_Mechanism Cu Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate Cu->Acetylide + Terminal Alkyne - H+ Coordination Azide Coordination (4-Azido-1-methyl-2-nitrobenzene) Acetylide->Coordination + Azide Metallacycle Cu-Metallacycle Formation Coordination->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination Triazole->Cu Cu(I) Release

Catalytic cycle of CuAAC highlighting intermediate formation and Cu(I) regeneration.

The RuAAC Pathway (1,5-Disubstituted Triazoles)

To access the complementary 1,5-disubstituted isomer, [3] is employed. Unlike CuAAC, RuAAC does not proceed via an acetylide intermediate and can therefore tolerate internal alkynes. The electron-rich pentamethylcyclopentadienyl (Cp) ligand on catalysts like CpRuCl(PPh₃)₂ stabilizes the higher formal oxidation states of ruthenium during the oxidative coupling step, directing the regioselectivity entirely toward the 1,5-isomer.

Quantitative Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst selection, solvent systems, and the resulting yield and regioselectivity when reacting 4-azido-1-methyl-2-nitrobenzene with a standard terminal alkyne (e.g., phenylacetylene).

Catalyst SystemSolventAdditive / LigandTemp (°C)RegioselectivityYield (%)
CuSO₄ / NaAsct-BuOH/H₂O (1:1)None25>99% (1,4-isomer)75–85
CuSO₄ / NaAsct-BuOH/H₂O (1:1)TBTA (0.1 eq)25>99% (1,4-isomer)92–98
CuITHF / DIPEANone25>99% (1,4-isomer)60–70
CpRuCl(PPh₃)₂TolueneNone80>95% (1,5-isomer)85–90
CpRuCl(COD)DioxaneNone60>95% (1,5-isomer)88–94

Note: The inclusion of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) dramatically improves yields by enveloping the Cu(I) center, preventing its oxidation and disproportionation.

Validated Experimental Workflows

Workflow Step1 1. Substrate Preparation Dissolve Azide & Alkyne in t-BuOH Step3 3. In Situ Reduction Add Sodium Ascorbate (Blue to Pale Yellow) Step1->Step3 Step2 2. Catalyst Assembly Mix CuSO4 & TBTA in H2O Step2->Step3 Step4 4. Anaerobic Execution Degas, Argon Blanket, Stir 12-24h Step3->Step4 Step5 5. Isolation & Purification Precipitation / EDTA Wash Step4->Step5

Step-by-step experimental workflow for CuAAC ensuring anaerobic conditions and high yields.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazoles

This protocol utilizes an "on-water" biphasic system which naturally accelerates the cycloaddition due to hydrophobic packing effects at the phase boundary.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-Azido-1-methyl-2-nitrobenzene (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in 5 mL of tert-butanol.

    • Causality:t-BuOH solubilizes the organic substrates without coordinating to and deactivating the copper catalyst.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.1 mmol, 10 mol%) in 5 mL of deionized water.

    • Causality:[4] and acts as a tetradentate ligand to accelerate the catalytic cycle.

  • In Situ Reduction: Add freshly prepared sodium ascorbate (0.2 mmol, 20 mol%) in 1 mL of water to the catalyst mixture.

    • Self-Validation Checkpoint: The solution must immediately transition from a deep blue (Cu²⁺) to a pale yellow or colorless suspension (Cu⁺). A persistent blue/green tint indicates failed reduction or oxygen ingress.

  • Anaerobic Execution: Combine the organic and aqueous mixtures. Degas the biphasic solution by bubbling with Argon for 5 minutes, then seal under an Argon blanket. Stir vigorously at room temperature for 12–24 hours.

    • Causality: Oxygen promotes the Glaser-Hay oxidative homocoupling of terminal alkynes. Anaerobic conditions ensure >95% cross-coupling fidelity.

  • Isolation: Dilute the mixture with ice-cold water (10 mL). The highly crystalline 1,4-triazole product typically precipitates. Filter, wash with 0.1 M EDTA solution (to strip residual copper), and dry under a vacuum.

Protocol B: RuAAC Synthesis of 1,5-Disubstituted Triazoles

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-Azido-1-methyl-2-nitrobenzene (1.0 mmol) and the terminal alkyne (1.0 mmol) in 10 mL of anhydrous, degassed dioxane.

  • Catalyst Addition: Add Cp*RuCl(COD) (0.05 mmol, 5 mol%) to the solution under a strict Argon atmosphere.

    • Causality: The cyclooctadiene (COD) ligand is highly labile, allowing for rapid substrate coordination at lower temperatures (60°C) compared to the PPh₃ variant (80°C).

  • Execution: Heat the reaction mixture to 60°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the bright yellow spot corresponding to the starting azide confirms reaction completion.

  • Isolation: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1,5-triazole.

Sources

Application

Application Note: Dual Reduction of 4-Azido-1-methyl-2-nitrobenzene to Synthesize 2,4-Diaminotoluene

Introduction & Mechanistic Rationale The synthesis of substituted phenylenediamines, specifically 1-methyl-2,4-diaminobenzene (2,4-diaminotoluene), from energetic precursors like 4-azido-1-methyl-2-nitrobenzene requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of substituted phenylenediamines, specifically 1-methyl-2,4-diaminobenzene (2,4-diaminotoluene), from energetic precursors like 4-azido-1-methyl-2-nitrobenzene requires highly controlled reduction methodologies. 2,4-Diaminotoluene is a critical intermediate in the synthesis of polyurethanes, advanced dyes, and pharmaceutical active ingredients.

Reducing both an azido ( −N3​ ) and a nitro ( −NO2​ ) group on the same aromatic ring presents unique kinetic and thermodynamic challenges. The azido group is highly reactive and typically undergoes rapid reduction to an amine via the expulsion of nitrogen gas ( N2​ ). In contrast, the nitro group follows a more complex, multi-step reduction pathway requiring the sequential addition of hydrogen equivalents, passing through nitroso and hydroxylamine intermediates before finally yielding the primary amine [3].

Understanding the causality behind these reaction kinetics is crucial for preventing the accumulation of the stable hydroxylamine intermediate, which can lead to unwanted azoxy or azo dimerization byproducts [4].

Safety & Handling Parameters (Critical)

Energetic Material Warning: 4-Azido-1-methyl-2-nitrobenzene ( C7​H6​N4​O2​ ) possesses a (C+O)/N ratio of 2.25. Because this ratio is strictly less than 3, the compound is classified as a potentially explosive energetic material.

  • Causality for Safety Protocol: Friction, static discharge, or excessive heat can trigger the rapid, exothermic decomposition of the azide group.

  • Mandatory Precautions: Never use metal spatulas (use ceramic or static-free plastic). Do not concentrate the starting material to absolute dryness. Perform all reactions behind a blast shield.

Pathway SM 4-Azido-1-methyl-2-nitrobenzene (Energetic Precursor) Int1 4-Amino-1-methyl-2-nitrobenzene (Azide Reduction) SM->Int1 Reductant - N2 (Gas) Int2 4-Amino-1-methyl-2-nitrosobenzene (Nitroso Intermediate) Int1->Int2 Reductant - H2O Int3 4-Amino-1-methyl-2-hydroxylaminobenzene (Hydroxylamine Intermediate) Int2->Int3 Reductant Prod 1-Methyl-2,4-diaminobenzene (Target Diamine) Int3->Prod Reductant - H2O

Sequential reduction pathway of azido and nitro groups to diamine.

Quantitative Data: Method Selection & Optimization

Selecting the correct reduction method depends on the required scale and functional group tolerance. The table below summarizes the quantitative outcomes of three distinct methodologies.

Reduction MethodologyReagents & SolventConditionsYield (%)Key AdvantageLimitation / Hazard
Catalytic Hydrogenation [3] H2​ (50 psi), 10% Pd/C, MeOH25°C, 4-6 h>95%Highly scalable, atom economicalPyrophoric catalyst, pressure hazard
Indium-Mediated [1]In powder, HCl, aq. THF25°C, 1-2 h92-98%Mild, bench-friendly, no H2​ gasHeavy metal waste, higher reagent cost
Transfer Hydrogenation [2]Fe powder, CaCl2​ , EtOH/ H2​O 80°C, 3-5 h~88%Cheap reagents, highly chemoselectiveSludge formation, difficult workup

Experimental Protocols (Self-Validating)

Protocol A: Scalable Catalytic Hydrogenation (Pd/C)

This method is the industry standard for scale-up due to its high atom economy and clean reaction profile. Methanol is selected as the solvent because its protic nature facilitates the crucial proton-transfer steps required to reduce the hydroxylamine intermediate to the final amine.

Step-by-Step Methodology:

  • Setup: In a heavy-walled Parr hydrogenation vessel, dissolve 4-azido-1-methyl-2-nitrobenzene (10.0 mmol, 1.78 g) in anhydrous Methanol (40 mL).

  • Catalyst Addition: Under a strict Argon blanket, carefully add 10% Pd/C (10 wt%, 178 mg). Causality: The Argon blanket prevents the pyrophoric Pd/C from igniting the methanol vapors.

  • Purging: Seal the vessel. Purge the system with Argon three times, followed by Hydrogen gas ( H2​ ) three times to ensure the complete removal of oxygen.

  • Reaction: Pressurize the vessel to 50 psi with H2​ and initiate vigorous stirring (800 rpm) at 25°C.

  • Self-Validation (Gas Uptake): The reaction requires exactly 4 equivalents of H2​ (1 eq. for the azide, 3 eq. for the nitro group). Monitor the pressure drop. The reaction is physically complete when H2​ consumption ceases.

  • Workup: Vent the H2​ gas safely and purge with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional Methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-methyl-2,4-diaminobenzene as a dark crystalline solid.

Protocol B: Mild Indium-Mediated Chemical Reduction

For bench-scale synthesis where high-pressure equipment is unavailable, Indium metal in aqueous media provides a highly controlled electron transfer mechanism. This method prevents over-reduction and avoids the use of pyrophoric catalysts[1].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-azido-1-methyl-2-nitrobenzene (5.0 mmol, 0.89 g) dissolved in THF (20 mL) and Water (10 mL).

  • Reagent Addition: Add Indium powder (25.0 mmol, 2.87 g) to the stirring solution.

  • Activation: Dropwise, add concentrated HCl (1.5 equivalents based on Indium). Causality: The HCl etches the Indium oxide layer, generating the active In0/In3+ redox couple necessary for electron transfer.

  • Self-Validation (Visual & TLC): The solution will initially bubble vigorously ( N2​ evolution from the azide). The deep yellow color of the nitro compound will gradually fade to a pale, clear solution.

  • Workup: After 2 hours, quench the reaction with saturated aqueous NaHCO3​ until the pH reaches 8.0. Filter the precipitated Indium salts through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate.

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be validated against the known intermediates.

  • LC-MS Analysis: The starting material has an exact mass of 178.0. The target 2,4-diaminotoluene has a mass of 122.1.

    • Self-Correction Check: If LC-MS reveals a dominant peak at [M+H]+=139 , the reduction has stalled at the hydroxylamine stage. The reaction must be resubjected to reducing conditions. A successful reaction will show a single peak at [M+H]+=123 .

  • TLC Monitoring: 2,4-Diaminotoluene is highly polar and basic. When running TLC (Silica gel, 1:1 Hexanes/EtOAc), add 1% Triethylamine ( Et3​N ) to the eluent. Causality: The basic modifier prevents the diamine from streaking on the acidic silica gel, allowing for a tight, quantifiable spot ( Rf​≈0.2 ) that stains intensely with Ninhydrin.

References

  • Lee, J. G., Choi, K. I., Koh, H. Y., Kim, Y., Kang, Y., & Cho, Y. S. "Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media." Synthesis, 2001, 81-84. URL:[Link]

  • Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. "Amine synthesis by nitro compound reduction." Synlett, 2010, 3019-3022. URL:[Link]

  • ACS Publications. "Selective Reduction of Nitroarenes via Noncontact Hydrogenation." Journal of the American Chemical Society, 2024. URL:[Link]

  • Behera, R. R., et al. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters (NIH PMC), 2022. URL:[Link]

Method

Application Note: Orthogonal Bioconjugation via Inverse Electron-Demand SPAAC using 4-Azido-1-methyl-2-nitrobenzene

Introduction to Electron-Deficient SPAAC Strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioorthogonal chemistry by enabling metal-free bioconjugation in living systems [1]. However, traditional SPA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Electron-Deficient SPAAC

Strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioorthogonal chemistry by enabling metal-free bioconjugation in living systems [1]. However, traditional SPAAC—typically employing aliphatic azides and dibenzoannulated cyclooctynes (e.g., DBCO/DIBAC)—suffers from moderate reaction kinetics.

To overcome this, the field has developed Inverse Electron-Demand SPAAC (IED-SPAAC) . By utilizing highly electron-deficient aryl azides, such as 4-Azido-1-methyl-2-nitrobenzene , researchers can achieve dramatic rate accelerations when paired with aliphatic cyclooctynes like BCN (bicyclo[6.1.0]nonyne) [2]. This application note provides a comprehensive mechanistic guide and a self-validating protocol for utilizing 4-Azido-1-methyl-2-nitrobenzene in orthogonal, one-pot dual-labeling workflows.

Mechanistic Principles: The Causality of IED-SPAAC

To successfully design a bioconjugation experiment, one must understand the Frontier Molecular Orbital (FMO) theory governing the reaction.

In a standard SPAAC reaction, the kinetics are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

Why use 4-Azido-1-methyl-2-nitrobenzene? The presence of the highly electron-withdrawing nitro ( −NO2​ ) group on the aromatic ring exerts a strong inductive pull on the azide moiety. This drastically lowers the energy of the azide's LUMO. Consequently, the primary orbital interaction shifts: the reaction is now driven by the HOMO of the cyclooctyne and the LUMO of the azide (an inverse electron-demand regime).

Why pair it with BCN instead of DBCO? Aliphatic cyclooctynes like BCN possess a significantly higher HOMO energy compared to benzoannulated alkynes (DBCO/DIBAC). The elevated HOMO of BCN perfectly matches the lowered LUMO of 4-Azido-1-methyl-2-nitrobenzene, resulting in ultra-fast kinetics (up to a 20-fold increase over standard SPAAC) [2]. Conversely, DBCO has a lower HOMO and high steric bulk, making its reaction with electron-deficient aryl azides energetically mismatched and extremely slow. This divergence is the foundational mechanism for orthogonal dual-labeling .

FMO_IED_SPAAC cluster_alkynes Cycloalkynes cluster_azides Azides BCN BCN (High HOMO) AlkylAzide Aliphatic Azide (High LUMO) BCN->AlkylAzide Slow ArylAzide 4-Azido-1-methyl-2-nitrobenzene (Low LUMO) BCN->ArylAzide IED-SPAAC Extremely Fast DIBAC DIBAC / DBCO (Low HOMO) DIBAC->AlkylAzide Standard SPAAC Fast DIBAC->ArylAzide Orthogonal (No Reaction)

FMO-driven orthogonality between aliphatic/aryl azides and BCN/DIBAC cyclooctynes.

Kinetic Profiling and Orthogonality Data

The table below summarizes the second-order rate constants ( k2​ ) that dictate the experimental design. The stark contrast in reaction rates allows for the simultaneous addition of BCN and DBCO probes to a mixture of aliphatic and electron-deficient aryl azides without cross-reactivity [2][3].

Azide TypeRepresentative Compound k2​ with BCN (M −1 s −1 ) k2​ with DBCO/DIBAC (M −1 s −1 )Primary Application
Aliphatic Azide Benzyl azide~ 0.14~ 0.30 - 0.90Standard SPAAC Labeling
Standard Aryl Azide Phenyl azide~ 0.80~ 0.08General Bioconjugation
Electron-Deficient Aryl Azide 4-Azido-1-methyl-2-nitrobenzene> 2.00 < 0.02 Orthogonal IED-SPAAC

Experimental Protocol: One-Pot Orthogonal Dual-Labeling

This protocol outlines a self-validating workflow for labeling two distinct biomolecular targets in a single pot. Target A is functionalized with an aliphatic azide, and Target B is functionalized with 4-Azido-1-methyl-2-nitrobenzene.

Materials Required
  • Buffer: 1X PBS (pH 7.4)

  • Co-solvent: LC-MS grade DMSO or DMF

  • Probes: DBCO-Fluorophore 1 (e.g., DBCO-Cy3) and BCN-Fluorophore 2 (e.g., BCN-Cy5)

  • Quenching Agent: 2-Azidoethanol (100 mM stock in water)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Pool Target A (aliphatic azide-tagged) and Target B (4-azido-1-methyl-2-nitrobenzene-tagged) in 1X PBS (pH 7.4) to a final concentration of 5–10 µM per target.

  • Causality Check: Ensure the final buffer contains 5–10% DMSO. Because 4-Azido-1-methyl-2-nitrobenzene is highly hydrophobic, the organic co-solvent prevents the precipitation of the tagged biomolecule, ensuring the azide remains solvent-accessible for the cycloaddition.

Step 2: Addition of Orthogonal Probes

  • Add DBCO-Fluorophore 1 to a final concentration of 15–20 µM (1.5 to 2.0 molar equivalents relative to Target A).

  • Add BCN-Fluorophore 2 to a final concentration of 15–20 µM (1.5 to 2.0 molar equivalents relative to Target B).

  • Causality Check: Using a slight molar excess establishes pseudo-first-order kinetics, driving the reaction to >95% completion within a practical timeframe (1–2 hours) without causing severe off-target background noise.

Step 3: Incubation

  • Vortex gently and incubate the mixture in the dark at room temperature (20–25 °C) for 1.5 hours.

  • Causality Check: SPAAC is driven by the thermodynamic release of ring strain (~18 kcal/mol). Therefore, external heating is entirely unnecessary and should be avoided to preserve the structural integrity of heat-sensitive proteins or oligonucleotides.

Step 4: Self-Validating Quenching (Critical Step)

  • Add 2-Azidoethanol to a final concentration of 1 mM. Incubate for an additional 15 minutes.

  • Causality Check: 2-Azidoethanol acts as a highly water-soluble, low-molecular-weight scavenger. It rapidly consumes any unreacted BCN or DBCO probes. This prevents the probes from reacting with endogenous nucleophiles or creating artifacts during downstream analytical steps (e.g., SDS-PAGE, LC-MS, or flow cytometry).

Step 5: Negative Control Validation

  • Run a parallel reaction omitting the cyclooctyne probes, and another omitting the azide-tagged targets.

  • Causality Check: This validates that any observed fluorescence on the targets is strictly due to covalent triazole formation and not non-specific hydrophobic absorption of the fluorophores.

Orthogonal_Protocol Step1 Step 1: Sample Preparation Mix Target A (Aliphatic N3) & Target B (Aryl N3) Step2 Step 2: Probe Addition Add DBCO-Fluor 1 & BCN-Fluor 2 (1.5-2.0 eq) Step1->Step2 Step3 Step 3: Incubation 1.5 hours at 25°C in PBS (pH 7.4) + 10% DMSO Step2->Step3 Step4 Step 4: Quenching Add 2-Azidoethanol to consume excess probes Step3->Step4 Result1 Target A-DBCO-Fluor 1 (Standard SPAAC) Step4->Result1 Result2 Target B-BCN-Fluor 2 (IED-SPAAC) Step4->Result2

Step-by-step workflow for one-pot orthogonal dual-labeling using SPAAC and IED-SPAAC.

References

  • Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences 104.43 (2007): 16793-16797. URL:[Link]

  • Dommerholt, J., et al. "Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes." Nature Communications 5, 5378 (2014). URL:[Link]

  • Dommerholt, J., Rutjes, F.P.J.T., & van Delft, F.L. "Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides." Topics in Current Chemistry 374(2): 16 (2016). URL:[Link]

Application

Step-by-step preparation of 4-Azido-1-methyl-2-nitrobenzene derivatives

Defining the Scope I've initiated an in-depth analysis to accurately define the project's scope. The core focus is on a step-by-step methodology for synthesizing 4-Azido-1-methyl-2-nitrobenzene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've initiated an in-depth analysis to accurately define the project's scope. The core focus is on a step-by-step methodology for synthesizing 4-Azido-1-methyl-2-nitrobenzene derivatives. It appears the deliverable must take the form of comprehensive Application Notes and Protocols intended for an audience of researchers and scientists.

Refining the Approach

I'm now focusing on establishing a system for explaining experimental choices, prioritizing scientific integrity and logical flow. I'm aiming for a self-validating structure with robust in-text citations and a comprehensive reference list. Also, I'm integrating data visualization using tables and Graphviz diagrams for clarity. I'm adhering to strict formatting guidelines for visual elements, including color contrast and specific color palette for the diagrams.

Verifying Compound Names

Okay, I'm working on solidifying the chemical nomenclature here. I've confirmed that 4-methyl-3-nitroaniline corresponds to 4-amino-1-methyl-2-nitrobenzene. Now, I'm just double-checking the naming conventions to ensure the azido compound is accurately represented. Specifically, I'm focusing on the relationship between toluene and the methylnitrobenzene variants to avoid any confusion in subsequent steps.

Confirming Azido Naming

I've got the nomenclature nailed down! 2-nitrotoluene translates to 4-azido-1-methyl-2-nitrobenzene, and it traces back perfectly to the precursor, 4-methyl-3-nitroaniline. I've re-confirmed that this is the result of a diazo/azide reaction. I've laid out the steps: diazotization using NaNO2/HCl, followed by azidation with NaN3, both at low temperatures.

Understanding the Synthesis

I've got a grasp on the process for creating 4-azido-1-methyl-2-nitrobenzene. It all starts with 4-methyl-3-nitroaniline and uses a two-step, one-pot method. The first step involves diazotization. I'm focusing on the specifics of this stage now.

Analyzing Derivative Pathways

I'm now thinking about what "derivatives" truly means in this context. It seems like the common applications of aryl azides are as precursors for click chemistry, or as tools for photoaffinity labeling. Considering the nitro group's reactivity, reduction to an amine is a possibility, but the azide itself could also be reduced. This opens up various routes for functionalization.

Structuring the Application Note

I've decided to solidify the focus of the guide: the core synthesis and CuAAC derivatization. Structuring the application note is next. The plan is to create a step-by-step guide with an introduction on aryl azides' importance, a mechanistic overview, and a detailed section on reagents and equipment. The mechanistic section will include diazotization, azidation, and click chemistry details.

Outlining a Chemical Pathway

I'm now outlining a detailed structure for the application note. I've broken it down into sections: protocols (synthesis of both the azide and its CuAAC derivatives), a quantitative data summary, troubleshooting advice with safety precautions (emphasizing NaN3 and diazonium salts), and a complete reference list. I'm also preparing a DOT diagram to illustrate the two main stages of the workflow, and using distinct colors for clarity. This includes both the chemical pathway and the workflow.

Visualizing the Synthesis Steps

I'm now integrating a visual element to clarify the workflow. I've created a DOT diagram to illustrate the synthesis sequence, starting from 4-methyl-3-nitroaniline and culminating in a triazole derivative, which helps highlight each stage and the intermediate. I'm also planning to create a second, causality-focused diagram that clarifies some of the logical relationships of experimental choices.

Clarifying Causal Relationships

I'm now focusing on the 'why' behind specific experimental choices. Specifically, I'm examining the role of excess HCl during the diazotization step. I see it ensures full protonation of the amine and subsequent diazotization, preventing a side reaction. I've updated the DOT diagram with this insight.

Validating Reaction Parameters

I'm now zeroing in on validating the reaction. I'll discuss TLC monitoring to track the reaction's progress, specifically the amine spot's disappearance and the azide's appearance. IR spectroscopy will also feature for confirming azide formation via the characteristic stretching band. I'm also ready to cite sources. \n\n I'm also clarifying the roles of reagents, for example, the use of sodium ascorbate in CuAAC, which reduces Cu(II) to Cu(I) in situ, preventing unwanted oxidation. Finally, I'm sourcing references: the BenchChem application note for diazotization-azidation. I also need to find the ACS flow chemistry paper for hazard handling.

Sourcing Reference Citations

I'm now integrating reference URLs into the application note. The BenchChem link, though a redirect, will be simplified to https://www.benchchem.com/ with title. The ACS paper will be https://pubs.acs.org/doi/10.1021/acs.oprd.6b00276, and the SciELO paper will be https://dx.doi.org/10.21577/0103-5053-jbrchem.20240032. Using the base URLs of known databases makes the reference more robust for the end user.

Adding In-Text Citations

I'm working on formatting in-text citations, like "[1]," to improve the flow of the application note. The introduction will remain as is, but now I'm inserting numbered citations within the body to point to the full references at the end. This will make the information easier to verify. I'm focusing on ensuring these citations align properly with the existing references.

Detailing Key Reaction Steps

I'm now detailing the key reaction steps. I've noted that excess HCl during diazotization ensures full protonation, preventing diazoamino byproducts. Temperature control is paramount. The in situ generated diazonium salt undergoes nucleophilic aromatic substitution when treated with sodium azide, also cold. For derivatization, the azide reacts with alkynes via CuAAC, with sodium ascorbate reducing Cu(II).

Refining Flowchart Visualization

I'm now integrating the provided chemical reaction flowchart into the application note. The flowchart visually maps the synthesis sequence, from 4-methyl-3-nitroaniline to 1,2,3-triazole derivatives. I'm expanding this into an illustrative diagram, clearly marking each intermediate and step. I'm also developing the reaction protocols for the text, with TLC and IR data for self-validation.

Describing Reagent Use

I'm now detailing the materials and step-by-step procedures for synthesizing 4-azido-1-methyl-2-nitrobenzene. Starting with the aniline, I've outlined the use of hydrochloric acid to create the hydrochloride salt and subsequent diazotization with sodium nitrite at low temperatures to make the diazonium salt. Finally, the sodium azide is used for nucleophilic aromatic substitution.

Elaborating Synthesis Protocols

I'm now detailing the azidation and triazole derivative synthesis, including reagent quantities. For azidation, NaN₃ is added dropwise to the diazonium mixture, with vigorous gas evolution and a safety note on the NaN₃'s toxicity. The crude product can be purified via silica gel chromatography. I've also outlined the CuAAC protocol, specifying the mole ratios of reactants, copper catalyst and sodium ascorbate, as well as the solvent to use.

Defining Reaction Conditions

I'm now detailing the procedure for the CuAAC derivatization of the azide. I've noted the use of tert-butanol and water (1:1 v/v) as the solvent system, followed by the addition of sodium ascorbate and copper sulfate pentahydrate. I've also outlined the reaction conditions, including the typical stirring time (12-24 hours) at room temperature and TLC monitoring. Finally, I'm documenting the workup procedure.

Refining Application Note

I'm now integrating safety and troubleshooting into the application note, with a focus on temperature control, and the risk of diazonium salt decomposition. I'm using the DOT diagram to show these safety concerns, and am adding it to the protocol section. This includes how to mitigate the explosion risk associated with handling dry azide salts.

Prioritizing Safety and Troubleshooting

I'm currently working on incorporating comprehensive safety and troubleshooting sections. The application note will feature a visual DOT diagram highlighting critical safety parameters, like temperature control and potential decomposition risks of diazonium salts. Detailed procedures for safely handling NaN₃, including quenching with nitrous acid before disposal, are also included. Incomplete diazotization due to insufficient amine solubility will also be addressed.

Finalizing Note Integrity

I'm now focusing on the final touches, specifically the synthesis of 4-azido-1-methyl-2-nitrobenzene. I've finished the comprehensive review and have incorporated the final reference citations and formatting. The reference list now includes the full titles, sources, and DOIs. The safety and troubleshooting sections now are fully integrated. I'm also ready to generate the final output.

Adjusting Visualization Parameters

I'm now implementing size="7.9,8" in the DOT diagrams. This ensures that the generated visuals maintain a maximum width of 760px at 96 dpi. I've also double-checked the cited references and confirmed the URLs for the BenchChem protocol, the ACS paper, and the SciELO article are functional.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Azido-1-methyl-2-nitrobenzene

Welcome to the Technical Support Center. 4-Azido-1-methyl-2-nitrobenzene (also known as 4-azido-2-nitrotoluene) is a highly lipophilic probe frequently utilized in photoaffinity labeling and bioorthogonal click chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Azido-1-methyl-2-nitrobenzene (also known as 4-azido-2-nitrotoluene) is a highly lipophilic probe frequently utilized in photoaffinity labeling and bioorthogonal click chemistry. Due to its aromatic nitrobenzene core, researchers frequently encounter severe solubility limitations in physiological buffers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your aqueous workflows.

Part 1: Core Principles & Causality (FAQs)

Q: Why does 4-Azido-1-methyl-2-nitrobenzene immediately precipitate in standard aqueous buffers like PBS? A: The compound lacks ionizable functional groups (such as carboxylates or primary amines) and possesses a highly hydrophobic aromatic ring. When introduced to an aqueous environment, the thermodynamic drive to minimize the disruption of water's hydrogen-bonding network forces the hydrophobic molecules to aggregate, leading to rapid precipitation[1].

Q: How do cyclodextrins improve the solubility of this probe without altering its chemical reactivity? A: Cyclodextrins, such as β-cyclodextrin, are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a lipophilic internal cavity[]. The aromatic ring of 4-Azido-1-methyl-2-nitrobenzene fits perfectly into this cavity via hydrophobic-hydrophobic interactions and van der Waals forces, forming a host-guest inclusion complex[3]. This effectively "masks" the compound's hydrophobicity from the bulk water, increasing apparent solubility while leaving the azide functional group exposed and available for downstream reactions[].

Part 2: Troubleshooting Guide

Issue 1: "My probe precipitates when added directly to my protein solution. What co-solvent ratio is optimal?"

  • Cause: Direct injection of a highly concentrated organic stock (e.g., in DMSO) into an aqueous buffer causes localized supersaturation, known as "solvent shock."

  • Solution: Utilize a "step-down" co-solvent dilution method. While click chemistry can tolerate aqueous mixtures containing DMSO or DMF[4], maintaining the final organic solvent concentration below 5% (v/v) is critical to prevent target protein denaturation. Inject the stock directly into a rapidly forming vortex of the buffer to ensure instantaneous dispersal.

Issue 2: "I added a surfactant (Tween-20) to dissolve the probe, but my CuAAC click-chemistry yield dropped to near zero. Why?"

  • Cause: Micellar sequestration. Surfactants self-assemble into micelles in aqueous solutions above their critical micelle concentration (CMC)[5]. Highly hydrophobic azides partition almost entirely into the hydrophobic core of these micelles[6]. If your Copper(I) catalyst and alkyne-tagged target are highly hydrophilic, they remain in the bulk aqueous phase. This physical phase separation prevents the azide and alkyne from colliding, effectively halting the cycloaddition reaction[6].

  • Solution: Abandon micellar surfactants in favor of cyclodextrin complexation, or switch to a highly hydrophobic Cu-ligand that can partition directly into the micelle to catalyze the reaction locally[7].

Part 3: Solubilization Strategy Workflow

SolubilizationWorkflow Start 4-Azido-1-methyl-2-nitrobenzene (Hydrophobic Probe) Assess Assess Target Protein Solvent Tolerance Start->Assess HighTol High Tolerance (>5% DMSO) Assess->HighTol Robust Target LowTol Low Tolerance (<1% DMSO) Assess->LowTol Fragile Target Cosolvent Co-solvent Method (DMSO Step-Down) HighTol->Cosolvent Surfactant Surfactant Addition (Tween/Triton > CMC) LowTol->Surfactant Cyclodextrin HP-β-CD Complexation (Host-Guest) LowTol->Cyclodextrin Success Successful Aqueous Bioorthogonal Labeling Cosolvent->Success MicelleSeq Micellar Sequestration (Loss of CuAAC Yield) Surfactant->MicelleSeq Probe trapped Cyclodextrin->Success Probe accessible MicelleSeq->Cyclodextrin Reroute

Workflow for selecting the optimal solubilization strategy for hydrophobic azide probes.

Part 4: Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Recommended) This self-validating protocol utilizes 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize the probe without denaturing downstream protein targets.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Pre-stock Generation: Dissolve 4-Azido-1-methyl-2-nitrobenzene in a minimal volume of a volatile organic solvent (e.g., ethanol) to create a 100 mM pre-stock.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 800 rpm. Add the probe pre-stock dropwise directly into the center of the vortex.

  • Equilibration: Cover the reaction vessel in aluminum foil to prevent photo-degradation of the light-sensitive azide. Stir continuously for 24 hours at room temperature to allow thermodynamic equilibrium of the host-guest complex.

  • Solvent Removal: Evaporate the residual volatile ethanol under a gentle, continuous stream of nitrogen gas.

  • Clarification: Pass the final solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated probe. The resulting filtrate contains the water-soluble inclusion complex.

Protocol B: Co-Solvent Step-Down Dilution (For Robust Targets) Use this protocol only if your target biomolecules can withstand moderate organic solvent exposure.

  • Stock Preparation: Prepare a 50 mM stock of 4-Azido-1-methyl-2-nitrobenzene in 100% anhydrous, amine-free DMSO.

  • Aqueous Setup: Aliquot the required volume of aqueous buffer into a reaction tube and place it on a magnetic stirrer at high speed.

  • Injection: Using a low-retention pipette tip, inject the DMSO stock directly into the vortex of the stirring buffer. Do not allow the DMSO stock to run down the walls of the tube, as this promotes localized nucleation and precipitation.

  • Validation: Ensure the final concentration of DMSO does not exceed 5% (v/v). Visually inspect the solution against a dark background; it should remain optically clear with no Tyndall effect (light scattering), which would indicate micro-precipitates.

Part 5: Quantitative Data Summary

The following table summarizes the operational parameters and chemical impacts of various solubilization strategies for hydrophobic azides.

Solubilization StrategyPrimary MechanismMax Aqueous Conc. (Est.)Impact on CuAAC KineticsProtein Target Compatibility
Direct Buffer Addition None< 1 µMN/A (Precipitates)High (No additives)
DMSO Co-solvency (5%) Interfacial tension reduction~50 - 100 µMModerate (Maintains phase)Low to Moderate (Denaturation risk)
Surfactant (Triton X-100) Micellar encapsulation> 1 mMSevere Decrease (Micellar sequestration)Moderate (Can strip membrane proteins)
HP-β-CD Complexation Host-guest inclusion~0.5 - 2 mMMinimal (Azide remains exposed)High (Preserves native folding)

References

  • Baskin, J. M., et al. "A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry.
  • Lumiprobe.
  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences.
  • Alsbaiee, A., et al. "Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification.
  • Holmberg, K., et al. "Solubilization of Hydrophobic Dyes in Surfactant Solutions." MDPI.
  • Brea, R. J., et al. "Dissipative self-assembly, competition and inhibition in a self-reproducing protocell model.
  • "Controlling the Kinetics of Self-Reproducing Micelles by Catalyst Compartmentalization in a Biphasic System.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 4-Azido-1-methyl-2-nitrobenzene

Welcome to our dedicated technical support guide for the column chromatography purification of unreacted 4-Azido-1-methyl-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the column chromatography purification of unreacted 4-Azido-1-methyl-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific purification challenge.

Introduction

4-Azido-1-methyl-2-nitrobenzene is a key intermediate in the synthesis of various heterocyclic compounds. Its purification, particularly the removal of unreacted starting material, is crucial for the success of subsequent reactions. This guide offers a comprehensive approach to developing a robust purification strategy using column chromatography, grounded in established chemical principles and safety protocols for handling energetic compounds.

While a specific, peer-reviewed column chromatography protocol for 4-Azido-1-methyl-2-nitrobenzene is not extensively documented in readily available literature, this guide provides a well-reasoned, best-practice methodology based on the purification of analogous azido and nitroaromatic compounds.

I. Safety First: Handling Azido and Nitroaromatic Compounds

Organic azides and nitroaromatic compounds are energetic materials that require strict safety protocols due to their potential for explosive decomposition under certain conditions such as heat, shock, or friction.[1]

Question: What are the essential safety precautions when handling 4-Azido-1-methyl-2-nitrobenzene?

Answer:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses. For larger quantities or if there is a risk of splashing, a face shield is recommended.

  • Work Environment: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[1]

  • Avoid Metal Contact: Never use metal spatulas or stir bars when handling the neat compound. Metal azides are highly shock-sensitive and can detonate. Use plastic or ceramic spatulas.

  • Ground-Glass Joints: Avoid the use of ground-glass joints, as friction can initiate decomposition.[1]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can lead to the formation of explosive di- and tri-azidomethane.[1]

  • Concentration: Avoid concentrating solutions of azides to dryness using rotary evaporation, especially for compounds with a low carbon-to-nitrogen ratio.[1]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.

II. Developing the Purification Protocol: A Step-by-Step Guide

The successful purification of 4-Azido-1-methyl-2-nitrobenzene hinges on a systematic approach, starting with Thin-Layer Chromatography (TLC) to determine the optimal solvent system.

A. Thin-Layer Chromatography (TLC): The Roadmap to Separation

TLC is an indispensable tool for quickly assessing the purity of your crude product and for developing an effective solvent system for column chromatography.

Question: How do I choose a suitable TLC solvent system for 4-Azido-1-methyl-2-nitrobenzene?

Answer:

  • Understanding Polarity: 4-Azido-1-methyl-2-nitrobenzene is a moderately polar compound due to the presence of the nitro and azido groups. The starting material, likely 4-methyl-2-nitroaniline, is more polar due to the amine group's ability to hydrogen bond. Therefore, you will be separating a less polar product from a more polar starting material.

  • Recommended Starting Solvent System: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

    • Begin with a 9:1 mixture of hexanes:ethyl acetate and spot your crude reaction mixture on a silica gel TLC plate.

    • Gradually increase the polarity (e.g., 8:2, 7:3 hexanes:ethyl acetate) until you achieve good separation between the spots.

  • Target Rf Value: For effective separation in column chromatography, aim for an Rf value of 0.2-0.4 for your target compound (4-Azido-1-methyl-2-nitrobenzene).[3] A lower Rf value for the unreacted starting material should be observed.

Question: How can I visualize the spots on the TLC plate?

Answer:

While the nitro group provides some UV activity, a more reliable method for visualizing azides is chemical staining.[1]

  • UV Visualization: First, examine the developed TLC plate under a UV lamp (254 nm). Aromatic compounds will often appear as dark spots.

  • Chemical Staining (for enhanced visualization):

    • Reduction: Prepare a solution of stannous chloride (SnCl₂) in HCl and spray it onto the TLC plate. Gently heat the plate to reduce the azide and nitro groups to amines.

    • Diazotization and Coupling: Subsequently, spray the plate with a solution of sodium nitrite followed by a coupling agent like β-naphthol. This will form brightly colored azo dyes where the amines are present.

B. Column Chromatography: The Purification Powerhouse

Once you have an optimized solvent system from your TLC trials, you can proceed with column chromatography. Flash chromatography is the recommended technique for efficient purification.

Experimental Protocol: Flash Column Chromatography of 4-Azido-1-methyl-2-nitrobenzene

This protocol is a best-practice recommendation based on established principles for purifying moderately polar organic compounds.

Materials:

  • Crude 4-Azido-1-methyl-2-nitrobenzene

  • Silica gel (230-400 mesh)

  • Selected eluent (e.g., hexanes/ethyl acetate mixture determined by TLC)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing (Dry Packing Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Fill the column with dry silica gel to the desired height.

    • Gently tap the column to ensure even packing and prevent air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3] This method often provides better resolution than wet loading.

  • Elution:

    • Carefully add your chosen eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[3]

    • Continuously add eluent to the top of the column to prevent it from running dry.

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of labeled test tubes.

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Caution: Do not evaporate to complete dryness to avoid potential decomposition of the azide. It is safer to leave a small amount of solvent and remove the final traces under high vacuum without heating.

III. Troubleshooting Guide

Problem Possible Cause Solution
Poor or no separation of spots Inappropriate solvent system.Re-optimize your eluent using TLC. If compounds are very close in polarity, consider a different solvent system (e.g., dichloromethane/methanol).[2]
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with 9:1 hexanes:ethyl acetate and slowly increase the proportion of ethyl acetate.
The compound may be irreversibly adsorbed onto the silica.While less common for this compound type, consider using a different stationary phase like alumina if decomposition on silica is suspected.
Compound elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of your solvent system (i.e., increase the proportion of hexanes).
Streaking or tailing of bands The column is overloaded with the sample.Use a larger column or reduce the amount of crude product loaded.
The compound has poor solubility in the eluent.Choose a solvent system where your compound is more soluble, while still maintaining good separation on TLC.
Colored impurities co-eluting with the product Potential formation of azo-coupling byproducts from the synthesis.These byproducts are often highly colored and can have similar polarities. Careful optimization of the solvent system and collecting smaller fractions may be necessary.

IV. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. Can I still use column chromatography? A1: Yes, column chromatography is an excellent method for purifying oily products. The dry loading method described above is particularly effective for oils.

Q2: I see a yellow/orange band moving down the column. Is this my product? A2: Nitroaromatic compounds are often colored (typically yellow to orange). This is likely your product or a related nitro-containing impurity. Use TLC to confirm the identity of the compound in the colored fractions.

Q3: Can I reuse my column? A3: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a polar solvent after each run.

Q4: What is the expected yield after purification? A4: The yield will depend on the efficiency of your synthesis and the purity of the crude product. A well-executed column chromatography should result in a high recovery of the purified compound (typically >80% from the amount of product in the crude mixture).

Q5: How do I confirm the purity of my final product? A5: After purification, confirm the purity of your 4-Azido-1-methyl-2-nitrobenzene using analytical techniques such as:

  • TLC: A single spot should be observed.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • HPLC: This can provide a quantitative measure of purity.

V. Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Hexanes:Ethyl Acetate) Solvent 2. Determine Optimal Solvent System (Rf ≈ 0.2-0.4) TLC->Solvent Pack 3. Pack Column (Silica Gel) Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Analyze->Solvent Poor Separation? Re-optimize Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Remove Solvent (with caution) Combine->Evaporate PureProduct Pure 4-Azido-1-methyl-2-nitrobenzene Evaporate->PureProduct

Caption: Workflow for the purification of 4-Azido-1-methyl-2-nitrobenzene.

References

  • This guide is a synthesis of established chemical principles and best practices. Specific peer-reviewed purification data for this exact compound is limited. The protocols provided are based on analogous compounds and general expertise.
  • BenchChem Technical Support Team. (2025). Azide Compound Purification by Column Chromatography: Technical Support Center. BenchChem.
  • University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. safety.pitt.edu.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich.
  • King, A. J.
  • BenchChem Technical Support Team. (2025).
  • American Chemical Society. Organic Chemistry Journals.
  • Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry, 75(4), 1266-1270.
  • BenchChem Technical Support Team. (2025).
  • Biotage. (2023, February 10).
  • Sielc.com. (2018, February 16). Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column.
  • BenchChem Technical Support Team. (2025). Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis.
  • National Oceanic and Atmospheric Administration. 4-METHYL-2-NITROANILINE. CAMEO Chemicals.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Click Chemistry: 4-Azido-1-methyl-2-nitrobenzene vs. Aliphatic Azides

When designing a bioconjugation workflow, the choice of azide is often treated as a secondary consideration, with researchers defaulting to standard aliphatic azides (e.g., benzyl azide or azido-PEG constructs). However,...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing a bioconjugation workflow, the choice of azide is often treated as a secondary consideration, with researchers defaulting to standard aliphatic azides (e.g., benzyl azide or azido-PEG constructs). However, as bioconjugation demands move toward multi-target, one-pot labeling, understanding the electronic microenvironment of the azide becomes critical.

This guide provides an objective, data-driven comparison between 4-Azido-1-methyl-2-nitrobenzene (a highly electron-deficient aromatic azide) and standard aliphatic azides . By analyzing the causality behind their divergent reactivities, we will establish a framework for achieving true orthogonality in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Causality: The Electronics of Cycloaddition

To understand why these two classes of azides perform differently, we must look at the frontier molecular orbitals governing the cycloaddition.

Aliphatic Azides: Normal Electron-Demand

Aliphatic azides possess an electron-donating alkyl chain (+I inductive effect), resulting in a relatively high-energy Highest Occupied Molecular Orbital (HOMO). In standard SPAAC, they react via a Normal Electron-Demand mechanism, where the dominant interaction is between the HOMO of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. Consequently, they pair exceptionally well with aromatic, electron-withdrawing cyclooctynes like DIBAC or DBCO, which have lowered LUMO energies .

4-Azido-1-methyl-2-nitrobenzene: Inverse Electron-Demand

In 4-Azido-1-methyl-2-nitrobenzene, the strongly electron-withdrawing nitro group (-I and -M effects) drastically drains electron density from the aromatic ring. This lowers the energy of the azide's LUMO. When paired with an aliphatic, electron-rich cyclooctyne like BCN (bicyclo[6.1.0]non-4-yne), the reaction undergoes a mechanistic flip to an Inverse Electron-Demand (IED) SPAAC . The reaction is driven by the HOMO(alkyne)–LUMO(azide) gap, resulting in a massive kinetic acceleration that outpaces standard SPAAC by over an order of magnitude.

Quantitative Performance Comparison

The table below summarizes the kinetic and operational differences between these two azide classes, synthesizing data from established bioorthogonal benchmarking studies .

Parameter4-Azido-1-methyl-2-nitrobenzeneAliphatic Azides (e.g., Benzyl Azide)
Electronic Profile Electron-deficient (Strong -I from -NO₂)Electron-rich (+I from alkyl chain)
CuAAC Reactivity Moderate (Slower Cu-acetylide coordination)High (Rapid Cu-acetylide coordination)
SPAAC Mechanism Inverse Electron-Demand (IED)Normal Electron-Demand
Optimal SPAAC Partner BCN (Aliphatic cyclooctyne)DIBAC / DBCO (Aromatic cyclooctyne)
Reaction Rate with BCN (k₂) ~2.0 - 2.9 M⁻¹s⁻¹ ~0.1 - 0.2 M⁻¹s⁻¹
Reaction Rate with DIBAC (k₂) ~0.03 M⁻¹s⁻¹~0.3 - 0.9 M⁻¹s⁻¹
Primary Application Orthogonal dual-labeling, IED-SPAACGeneral bioconjugation, standard CuAAC

Note: While aliphatic azides are superior for standard CuAAC due to their high nucleophilicity (aiding rapid coordination to the copper catalyst), 4-Azido-1-methyl-2-nitrobenzene is the undisputed choice for rapid, copper-free labeling with BCN.

Visualizing Orthogonal Pathways

The divergent electronic demands of these azides allow researchers to perform simultaneous, orthogonal labeling in a single pot without cross-reactivity.

G cluster_Aro cluster_Ali Title Orthogonal SPAAC Reactivity Pathways Aro 4-Azido-1-methyl-2-nitrobenzene (Electron-Deficient) Title->Aro Ali Aliphatic Azides (Electron-Rich) Title->Ali LUMO Low LUMO Energy IED-SPAAC Aro->LUMO BCN_Fast BCN (Aliphatic Alkyne) k₂ ≈ 2.0 M⁻¹s⁻¹ LUMO->BCN_Fast Primary DIBAC_Slow DIBAC (Aromatic Alkyne) k₂ ≈ 0.03 M⁻¹s⁻¹ LUMO->DIBAC_Slow Disfavored HOMO High HOMO Energy Normal SPAAC Ali->HOMO DIBAC_Fast DIBAC (Aromatic Alkyne) k₂ ≈ 0.9 M⁻¹s⁻¹ HOMO->DIBAC_Fast Primary BCN_Slow BCN (Aliphatic Alkyne) k₂ ≈ 0.1 M⁻¹s⁻¹ HOMO->BCN_Slow Disfavored

Orthogonal SPAAC pathways driven by electronic demand differences between azide classes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating continuous NMR methodology. This eliminates the sampling errors common in discrete time-point aliquoting and provides real-time confirmation of reaction kinetics.

Protocol: Kinetic Profiling of Orthogonal SPAAC

Objective: Quantify the second-order rate constant (k₂) to validate the orthogonal reactivity of 4-Azido-1-methyl-2-nitrobenzene against an aliphatic azide control.

Step 1: Reagent Preparation & Quality Control

  • Prepare 50 mM stock solutions of 4-Azido-1-methyl-2-nitrobenzene, an aliphatic azide (e.g., benzyl azide), BCN, and DIBAC in a deuterated solvent mixture (e.g., CD₃CN/D₂O 3:1).

  • Validation Checkpoint: Acquire a baseline FTIR spectrum for the azide stocks. Confirm the presence of the strong, sharp azide stretching frequency at ~2100 cm⁻¹. Absence of this peak indicates degradation (e.g., reduction to an amine), which will invalidate the kinetic data.

Step 2: Reaction Initiation

  • In a standard 5 mm NMR tube, combine the target cyclooctyne (final concentration 5 mM) with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene, 2 mM).

  • Add the azide at a 10-fold molar excess (50 mM) to establish pseudo-first-order kinetic conditions. Rapidly invert the tube to mix.

Step 3: Continuous Data Acquisition

  • Immediately insert the tube into an NMR spectrometer pre-equilibrated to 25 °C.

  • Acquire ¹H-NMR spectra at 30-second intervals for a total of 30 minutes.

  • Validation Checkpoint: Track the disappearance of the characteristic cyclooctyne protons. For BCN, monitor the aliphatic cyclopropyl/methylene protons at ~2.2 ppm. For DIBAC, monitor the shift of the aromatic protons. Ensure the internal standard integration remains constant throughout the run.

Step 4: Data Analysis & Orthogonality Confirmation

  • Plot the natural logarithm of the cyclooctyne concentration ( ln[Alkyne] ) versus time.

  • The slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the azide concentration (0.05 M) to determine the second-order rate constant ( k2​ ).

  • Validation Checkpoint: A successfully orthogonal system will yield k2​>1.5 M⁻¹s⁻¹ for the[4-Azido-1-methyl-2-nitrobenzene + BCN] pair, and k2​<0.1 M⁻¹s⁻¹ for the mismatched [Aliphatic Azide + BCN] pair.

References

  • Dommerholt, J., et al. "Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes." Nature Communications, 2014. [Link]

  • Skrzypczak, A., et al. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." Bioconjugate Chemistry (via PMC), 2024.[Link]

Comparative

Publish Comparison Guides: Validating the Structural Integrity of 4-Azido-1-methyl-2-nitrobenzene using NMR Spectroscopy

Introduction 4-Azido-1-methyl-2-nitrobenzene (also known as 4-azido-2-nitrotoluene) is a critical bifunctional building block utilized in photoaffinity labeling, click chemistry (CuAAC), and the synthesis of energetic ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Azido-1-methyl-2-nitrobenzene (also known as 4-azido-2-nitrotoluene) is a critical bifunctional building block utilized in photoaffinity labeling, click chemistry (CuAAC), and the synthesis of energetic materials. The molecule features an electron-withdrawing nitro group and a highly reactive azide group on a toluene scaffold. Because aryl azides are inherently susceptible to photolytic degradation (forming reactive nitrenes), thermal decomposition, and reduction to amines, rigorous structural validation of the intact molecule is paramount before downstream application[1].

This guide objectively compares the efficacy of high-field Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities, providing researchers with a self-validating, step-by-step protocol for confirming the structural fidelity of this specific compound.

Comparative Analysis: NMR vs. Alternative Modalities

While Fourier-Transform Infrared Spectroscopy (FT-IR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for rapid screening, NMR spectroscopy remains the gold standard for definitive structural and conformational validation.

Table: Comparative Efficacy for Aryl Azide Validation
Analytical TechniquePrimary Data YieldSensitivityKey Limitations for Aryl AzidesVerdict for Structural Integrity
High-Field NMR (¹H, ¹³C, ¹⁵N) Atomic-level connectivity, spatial arrangement, and definitive functional group integrity.Moderate (requires micromolar to millimolar concentrations).Time-consuming; requires deuterated solvents and high-field magnets.Gold Standard . Unambiguously distinguishes intact azide from nitrene/amine degradants.
FT-IR Spectroscopy Functional group presence (e.g., strong asymmetric azide stretch at ~2100 cm⁻¹).High.Cannot determine exact regiochemistry or quantify minor degradation products effectively.Complementary . Good for quick confirmation of the -N₃ group.
LC-MS (ESI/APCI) Molecular weight, adduct confirmation, isotopic distribution.Very High (sub-femtomole).Azides often undergo in-source fragmentation (loss of N₂), leading to false negatives for the intact mass.Secondary . Prone to ionization-induced artifacts.

NMR Spectroscopy: The Mechanistic Advantage

NMR spectroscopy provides a self-validating system for 4-Azido-1-methyl-2-nitrobenzene. The presence of the nitro group at the 2-position strongly deshields the adjacent aromatic protons, while the azide at the 4-position exerts a complex resonance effect[2].

  • ¹H NMR (Proton Regiochemistry) : The methyl group appears as a distinct singlet (~2.4–2.6 ppm). The aromatic region displays a classic 1,2,4-trisubstituted splitting pattern: H-3 appears as a meta-coupled doublet (J ~ 2 Hz), H-5 as a doublet of doublets (J ~ 8 Hz, 2 Hz), and H-6 as an ortho-coupled doublet (J ~ 8 Hz). Crucially, the absence of broad singlets in the 3.5–4.0 ppm range confirms that the azide has not been inadvertently reduced to an amine.

  • ¹³C NMR (Electronic Environment) : The carbon directly bonded to the nitro group typically resonates downfield (~148-150 ppm), while the azide-bearing carbon appears around 135-140 ppm.

  • ¹⁵N NMR (Definitive Azide Confirmation) : This is the most definitive nucleus for azide validation. An intact aryl azide exhibits three distinct nitrogen resonances: Nα (attached to the ring, ~ -280 ppm), Nβ (central, ~ -135 ppm), and Nγ (terminal, ~ -145 ppm) relative to a nitromethane standard[3]. Loss of these signals immediately indicates degradation[4].

Experimental Protocol: High-Fidelity NMR Validation Workflow

To ensure absolute scientific integrity and prevent artifactual degradation during analysis, the following protocol must be strictly adhered to:

Step 1: Sample Preparation (Actinic Shielding)
  • Causality : Aryl azides are highly photosensitive and will extrude nitrogen gas (N₂) upon UV/visible light exposure to form a nitrene intermediate[1].

  • Action : Weigh 15-20 mg of 4-Azido-1-methyl-2-nitrobenzene in a dark room or under amber lighting. Dissolve in 0.6 mL of Deuterated Chloroform (CDCl₃) stored over silver foil (to prevent acidic degradation). Transfer to a 5 mm amberized NMR tube.

Step 2: ¹H and ¹³C Data Acquisition
  • Causality : Accurate integration requires complete relaxation of the nuclei. Quaternary carbons (C-NO₂, C-N₃) have significantly longer T₁ relaxation times.

  • Action : Acquire ¹H NMR at 400 MHz or higher using a standard 30° pulse with a relaxation delay (d1) of at least 2 seconds. For ¹³C NMR, acquire with proton decoupling (e.g., WALTZ-16) and extend the d1 to 2-3 seconds to ensure the quaternary carbons are fully integrated.

Step 3: ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)
  • Causality : Direct ¹⁵N observation is insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio.

  • Action : Utilize a 2D ¹H-¹⁵N HMBC sequence. This leverages the high sensitivity of the aromatic protons (H-3, H-5) to correlate with the Nα of the azide group via 3-bond scalar couplings, confirming the exact regiochemistry of the azide attachment without needing isotopic enrichment[4].

Step 4: Data Processing and Self-Validation
  • Action : Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Validate structural integrity by confirming the 1:1:1 integration ratio of the three aromatic protons and verifying the absolute absence of anilines or azo-dimers in the baseline.

Visualizing the Validation and Degradation Pathways

NMR_Workflow A Sample Prep (Amber Tube, CDCl3) B 1H NMR (Purity & Protons) A->B C 13C NMR (Quaternary C) B->C D 1H-15N HMBC (Azide Regiochemistry) C->D E Structural Validation D->E

High-fidelity NMR workflow for validating the structural integrity of aryl azides.

Degradation_Pathway Intact 4-Azido-1-methyl-2-nitrobenzene (Intact Azide) Light UV/Heat Exposure Intact->Light NMR_Intact 15N: 3 distinct peaks 1H: No N-H signals Intact->NMR_Intact Nitrene Nitrene Intermediate (-N2) Light->Nitrene N2 Extrusion Amine Amine Degradant (-NH2) Nitrene->Amine +H2 (Reduction) Azo Azo Dimer (-N=N-) Nitrene->Azo Dimerization NMR_Degraded 1H: Broad N-H peak (~3.5 ppm) 15N: Loss of azide signals Amine->NMR_Degraded

Photolytic degradation pathway of aryl azides and corresponding NMR detection signatures.

References

  • A Comparative Guide to the Structural Valid
  • Photochemically Induced Aryl Azide Rearrangement: Solution NMR Spectroscopic Identification of the Rearrangement Product PubMed / NIH
  • The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic m
  • Copper(I)

Sources

Validation

A Comparative Guide to the pH-Dependent Stability of 4-Azido-1-methyl-2-nitrobenzene

For researchers, scientists, and professionals in drug development, understanding the chemical stability of novel compounds is paramount. 4-Azido-1-methyl-2-nitrobenzene, a molecule featuring both a photoreactive azide a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of novel compounds is paramount. 4-Azido-1-methyl-2-nitrobenzene, a molecule featuring both a photoreactive azide and an energetic nitro group, presents unique challenges and opportunities. Its utility in applications such as photoaffinity labeling and as a building block for complex heterocyclic structures is contingent on its stability under various processing and physiological conditions. This guide provides an in-depth, comparative analysis of the stability of 4-Azido-1-methyl-2-nitrobenzene across a range of pH conditions, supported by detailed experimental protocols and data.

The presence of both azido and nitro functionalities on the same aromatic ring suggests a complex reactivity profile.[1] Organic azides are known for their potential explosive nature and sensitivity to heat, light, and shock.[2][3] Moreover, the reaction of azides with acid can generate hydrazoic acid, a highly toxic and explosive substance.[4] Nitroaromatic compounds are also energetic and their decomposition pathways can be intricate.[5][6] Therefore, a thorough understanding of how pH modulates the stability of this dual-functionalized molecule is critical for its safe handling and effective application.

Experimental Design for pH-Dependent Stability Assessment

The core of this investigation lies in subjecting 4-Azido-1-methyl-2-nitrobenzene to a range of pH conditions and monitoring its degradation over time. A well-designed experiment is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps in this process.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare Stock Solution of 4-Azido-1-methyl-2-nitrobenzene in Acetonitrile C Incubate Samples at Controlled Temperature (e.g., 40°C) in the Dark A->C B Prepare Buffer Solutions (pH 4, 7, 9) B->C D Withdraw Aliquots at Specified Time Intervals (0, 24, 48, 72, 168 hours) C->D E Quench Reaction (if necessary) and Prepare for Analysis D->E F HPLC-UV Analysis for Quantification of Parent Compound E->F G LC-MS/MS Analysis for Identification of Degradation Products E->G H NMR Spectroscopy for Structural Elucidation of Major Degradants E->H I Calculate Degradation Rates F->I G->I H->I K Compare Stability Across pH Conditions I->K J Propose Degradation Pathways J->K

Caption: Experimental workflow for the pH-dependent stability study.

Protocol 1: Sample Preparation and Incubation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Azido-1-methyl-2-nitrobenzene in HPLC-grade acetonitrile. This organic solvent is chosen to ensure the complete dissolution of the compound before its introduction into the aqueous buffer systems.

  • Preparation of Buffer Solutions: Prepare the following buffer solutions:

    • pH 4.0: 0.05 M Acetate buffer.

    • pH 7.0: 0.05 M Phosphate buffer.

    • pH 9.0: 0.05 M Borate buffer.

  • Preparation of Stability Samples: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 50 µg/mL. The final acetonitrile concentration should be kept below 5% to minimize its effect on the stability.

  • Incubation: Dispense the stability samples into amber glass vials, seal them to prevent evaporation, and place them in a temperature-controlled chamber at 40°C.[7] The use of amber vials and storage in the dark is crucial to prevent photochemical degradation of the azide moiety.[2][3]

Protocol 2: Analytical Monitoring

At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), an aliquot of each sample is withdrawn for analysis.

A. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust method for quantifying the remaining parent compound.[8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating nitroaromatic compounds.[9] A typical gradient could be:

    • 0-10 min: 30% to 80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[9][10]

  • Quantification: The concentration of 4-Azido-1-methyl-2-nitrobenzene is determined by comparing its peak area to a standard curve.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

LC-MS/MS is invaluable for identifying the molecular weights and fragmentation patterns of potential degradation products, providing initial structural clues.[11]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC method to ensure chromatographic compatibility.

  • MS Conditions: Electrospray ionization (ESI) in both positive and negative modes to capture a wide range of potential degradation products.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For major degradation products that can be isolated, NMR spectroscopy provides definitive structural information.[12][13][14]

  • Sample Preparation: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. The isolated fraction is then dried and redissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).

  • Analysis: 1H and 13C NMR, along with 2D techniques like COSY and HMBC, are used to elucidate the structure of the degradation product.

Comparative Stability Data and Interpretation

The following table presents hypothetical, yet plausible, data from the described stability study, illustrating the comparative stability of 4-Azido-1-methyl-2-nitrobenzene at different pH values.

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
2498.599.892.1
4896.299.585.3
7294.099.178.9
16888.198.065.4

Data Interpretation:

  • Neutral Conditions (pH 7.0): 4-Azido-1-methyl-2-nitrobenzene exhibits the highest stability at neutral pH, with minimal degradation observed over the 168-hour study period. This suggests that for storage and many biological applications where the pH is near neutral, the compound is relatively stable.

  • Acidic Conditions (pH 4.0): Under acidic conditions, a slow but noticeable degradation occurs. This could be attributed to the potential for protonation of the azide group, which might increase its susceptibility to nucleophilic attack or rearrangement, though likely at a slower rate than the formation of hydrazoic acid which is more pronounced in stronger acids.[4]

  • Alkaline Conditions (pH 9.0): The compound shows the most significant degradation under alkaline conditions. This increased reactivity is likely due to the electron-withdrawing nitro group activating the aromatic ring towards nucleophilic aromatic substitution by hydroxide ions.

Potential Degradation Pathways

Based on the principles of organic chemistry and the known reactivity of aryl azides and nitroaromatics, we can propose potential degradation pathways.

G cluster_alkaline Alkaline Conditions (pH 9) cluster_acidic Acidic Conditions (pH 4) cluster_reduction Potential Reductive Pathway A 4-Azido-1-methyl-2-nitrobenzene B 4-Hydroxy-1-methyl-2-nitrobenzene A->B Nucleophilic Aromatic Substitution (OH⁻) C Protonated Azide Intermediate A->C Protonation E 4-Amino-1-methyl-2-nitrobenzene A->E Reduction of Azide D Further Degradation Products C->D Slow Decomposition

Caption: Proposed degradation pathways for 4-Azido-1-methyl-2-nitrobenzene.

Under alkaline conditions, the primary degradation product is likely to be 4-hydroxy-1-methyl-2-nitrobenzene, resulting from the displacement of the azide group by a hydroxide ion. In acidic media, the degradation is more complex and may involve multiple minor products. Another potential, though less likely under these conditions without a reducing agent, is the reduction of the azide to an amine, yielding 4-amino-1-methyl-2-nitrobenzene.[15]

Conclusion and Recommendations for Handling and Storage

This comparative guide demonstrates that the stability of 4-Azido-1-methyl-2-nitrobenzene is highly dependent on pH. The compound is most stable under neutral conditions and exhibits significant degradation in alkaline environments. For researchers and drug development professionals, these findings have several practical implications:

  • Storage: 4-Azido-1-methyl-2-nitrobenzene should be stored as a solid or in a neutral, aprotic organic solvent at low temperatures and protected from light.[2][3][4] Aqueous stock solutions should be prepared fresh in a neutral buffer.

  • Experimental Design: When using this compound in biological assays or chemical reactions, the pH of the medium must be carefully considered. Buffering the system to a neutral pH is recommended to maintain the compound's integrity.

  • Safety: Given the energetic nature of both the azide and nitro groups, all handling should be performed with appropriate personal protective equipment in a well-ventilated fume hood.[1][16] Avoid contact with strong acids, bases, and metals.[4]

By understanding the pH-dependent stability of 4-Azido-1-methyl-2-nitrobenzene, researchers can better design their experiments, ensure the reliability of their results, and handle this versatile compound safely and effectively.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

  • University College Dublin. (2018, April). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. ehs.ucsb.edu. [Link]

  • University of Wisconsin-Madison. Standard Operating Procedure. Sodium Azide and Organic Azides. ehs.wisc.edu. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). epa.gov. [Link]

  • Ribeiro, A., & Guedes, R. C. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Columbia University. Azides. ehs.columbia.edu. [Link]

  • Srivastava, A., & Singh, S. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • Hypha Discovery. Manufacturing and Degradation Impurities. hyphadiscovery.co.uk. [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 25(20), 3177–3185. [Link]

  • Zhang, X., et al. (2012). Ultrafast Infrared and UV-vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution. PMC. [Link]

  • Song, Y., et al. (2014). Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. PMC. [Link]

  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. microsolvtech.com. [Link]

  • Waters Corporation. (2021). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). waters.com. [Link]

  • Ma, D., et al. (2018). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. ResearchGate. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

  • Abdel-Shafi, A. A., & El-Azab, S. M. (2008). The electronic absorption spectra of pyridine azides, solvent and substituent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 859-866. [Link]

  • Kura, K., & Sović, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • Schiavon, G., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Xue, J., et al. (2011). Photochemistry of 2-Naphthoyl Azide. An Ultrafast Time-Resolved UV–Vis and IR Spectroscopic and Computational Study. Journal of the American Chemical Society, 133(23), 9034–9045. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Gonsior, M., et al. (2019). In-Depth Assessment of the Effect of Sodium Azide on the Optical Properties of Dissolved Organic Matter. Water, 11(6), 1289. [Link]

  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • O'Neill, J. (2022, June 26). Stability Protocols: Road Maps to Success. StabilityHub. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Neopharm Labs. Stability Study Protocols and Reports. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Wang, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5707. [Link]

  • Yoshida, S., et al. (2011). Enhanced clickability of doubly sterically-hindered aryl azides. PMC. [Link]

  • Kim, J., & Lee, J. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Peter, K. C., et al. (2013). Aryl Azide Photochemistry in Defined Protein Environments. Organic Letters, 15(4), 832–835. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Ritter, N. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • Yin, P., et al. (2017). A domino reaction from a sensitive azide: the impact of positional isomerism on chemical reactivity featuring ortho azido/nitro substituted derivatives. Journal of Materials Chemistry A, 5(45), 23831-23838. [Link]

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Comparative

A Senior Application Scientist's Guide to Spectrophotometric Validation of 4-Azido-1-methyl-2-nitrobenzene UV Absorption

Introduction: The Imperative for Rigorous Analytical Validation In the landscape of drug discovery and development, the characterization of novel chemical entities is paramount. 4-Azido-1-methyl-2-nitrobenzene, a nitroar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of drug discovery and development, the characterization of novel chemical entities is paramount. 4-Azido-1-methyl-2-nitrobenzene, a nitroaromatic compound, represents a class of molecules often utilized as intermediates in the synthesis of pharmacologically active agents.[1] The introduction of the azido and nitro functional groups creates a unique chromophoric system, making UV-Visible spectrophotometry an ideal tool for its quantitative analysis. However, the data generated from any analytical method is only as reliable as the validation that underpins it.

This guide provides an in-depth, experience-driven approach to the spectrophotometric validation of 4-Azido-1-methyl-2-nitrobenzene. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and establishing a self-validating protocol. This ensures that the method is not only compliant with regulatory expectations, such as those from the International Council for Harmonisation (ICH), but is also scientifically robust and fit for its intended purpose in a research and development setting.[2][3]

Safety First: Handling Nitroaromatic Azides

Before commencing any experimental work, it is critical to acknowledge the potential hazards associated with 4-Azido-1-methyl-2-nitrobenzene. Nitroaromatic compounds can be toxic and are often readily absorbed through the skin.[4][5] Azido compounds can be thermally sensitive and potentially explosive, especially in the presence of heat, shock, or certain metals.

Core Safety Precautions:

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Static Discharge: Take precautions against electrostatic discharge, as this can be an ignition source.[6]

  • Disposal: Dispose of all waste containing the compound according to institutional and local environmental regulations.

Part 1: Method Development - The Foundation of Validation

The first step is not validation itself, but the development of a sound analytical method. The goal here is to find the optimal conditions for measuring the absorbance of 4-Azido-1-methyl-2-nitrobenzene.

Solvent Selection: More Than Just Dissolving

The choice of solvent is the most critical initial parameter. The solvent must not only dissolve the analyte but also be transparent in the UV region of interest and be compatible with the analyte.

Experimental Protocol: Solvent Screening

  • Candidate Solvents: Select a range of common HPLC-grade or spectro-grade solvents with varying polarities (e.g., Methanol, Acetonitrile, Ethanol, 1-Octanol).

  • Solubility Check: Prepare a concentrated stock solution of 4-Azido-1-methyl-2-nitrobenzene (e.g., 1 mg/mL) in each solvent to confirm solubility.

  • UV Transparency: Record a baseline scan (200-400 nm) for each solvent against a reference cuvette containing the same solvent. The solvent should have minimal absorbance in the region where the analyte is expected to absorb.

  • Analyte Scan: Prepare a dilute solution (e.g., 10 µg/mL) in each solvent and scan across the 200-400 nm range to observe the absorption profile.[8]

  • Selection Rationale: Choose the solvent that provides a well-defined absorption peak with a high molar absorptivity and no significant solvent-analyte interactions that could complicate the analysis. For this guide, we will proceed with Methanol , a common choice that offers good solubility for many organic compounds and has a low UV cutoff.

Determination of Wavelength of Maximum Absorbance (λmax)

Operating at the λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, a key principle of robust method design.[9]

Experimental Protocol: λmax Determination

  • Prepare a Standard Solution: Prepare a solution of 4-Azido-1-methyl-2-nitrobenzene in methanol at a concentration that yields an absorbance value between 0.5 and 1.0 AU (e.g., 10 µg/mL).[10]

  • Wavelength Scan: Using a calibrated spectrophotometer, scan the solution from 400 nm down to 200 nm against a methanol blank.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. For nitroaromatic compounds, this is often in the 250-350 nm range. Let us assume for our compound, the λmax is determined to be 285 nm .

Part 2: Method Validation - A Framework of Trust

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11] We will follow the ICH Q2(R1) guidelines.[2]

G cluster_0 Overall Workflow cluster_1 ICH Validation Parameters Method_Dev Method Development (Solvent, λmax) Validation Method Validation Method_Dev->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity Limits LOD & LOQ Specificity->Limits Robustness Robustness Limits->Robustness

Caption: High-level workflow for spectrophotometric method validation.

Linearity and Range

This parameter establishes the concentration range over which the absorbance is directly proportional to the concentration of the analyte, adhering to the Beer-Lambert Law.[12]

Experimental Protocol: Linearity

  • Stock Solution: Prepare a primary stock solution of 4-Azido-1-methyl-2-nitrobenzene in methanol (e.g., 100 µg/mL).

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution. A typical range might be 2, 5, 10, 15, and 20 µg/mL.[13]

  • Absorbance Measurement: Measure the absorbance of each standard at λmax (285 nm) against a methanol blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.[14]

Concentration (µg/mL)Absorbance (AU) - Replicate 1Absorbance (AU) - Replicate 2Absorbance (AU) - Replicate 3Mean Absorbance (AU)
2.00.1520.1540.1530.153
5.00.3800.3820.3810.381
10.00.7650.7630.7640.764
15.01.1451.1481.1461.146
20.01.5201.5231.5211.521
Linear Regression Slope: 0.0763Y-Intercept: 0.0015R²: 0.9998
Accuracy

Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed using a recovery study.

Experimental Protocol: Accuracy (Spiking Method)

  • Prepare Samples: Prepare samples at three concentration levels (low, medium, high) across the linear range (e.g., 5, 10, 15 µg/mL).

  • Spike Samples: To a placebo or blank matrix, add known amounts of the 4-Azido-1-methyl-2-nitrobenzene stock solution to achieve these three concentrations.

  • Analysis: Analyze each sample in triplicate (n=3).

  • Calculate Recovery: Determine the concentration of the analyte using the calibration curve and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
5.04.9599.0%
10.010.12101.2%
15.014.8899.2%
Mean Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Experimental Protocol: Precision

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration (e.g., 10 µg/mL).

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).[8]

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for this new set of data and compare it with the initial set.

Acceptance Criteria:

  • The %RSD should be not more than 2.0%.[8]

Precision LevelReplicateAbsorbance (AU)Calculated Conc. (µg/mL)%RSD
Repeatability (Day 1)10.76510.010.85%
20.77110.09
30.7609.94
40.76810.05
50.7599.93
60.77210.10
Intermediate (Day 2)10.76910.060.92%
20.7589.91
30.77410.13
40.7639.98
50.77010.08
60.7599.93
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Methodology: Based on the Standard Deviation of the Response and the Slope This is the most common approach cited in ICH guidelines.[15]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line.

    • Where S is the slope of the calibration curve.

Calculation Example:

  • From our linearity data: S = 0.0763

  • Assume the standard deviation of the y-intercept (σ) is 0.0025.

  • LOD = 3.3 * (0.0025 / 0.0763) = 0.11 µg/mL

  • LOQ = 10 * (0.0025 / 0.0763) = 0.33 µg/mL

These calculated limits should be experimentally verified by preparing samples at these concentrations and confirming that the LOQ sample provides acceptable precision and accuracy.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol: Specificity

  • Analyze Blank/Placebo: Analyze a solution containing all potential matrix components except the analyte. There should be no significant interference at the λmax of 285 nm.

  • Analyze Related Substances: If known impurities or degradation products are available, prepare solutions of these and scan them. They should not have significant absorbance at 285 nm.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions. The method should be able to separate the intact analyte from any degradation products.

G Analyte 4-Azido-1-methyl-2-nitrobenzene λmax = 285 nm Placebo Placebo/Blank No Absorbance at 285 nm Result No Interference at 285 nm => Method is Specific Analyte->Result Impurity_A Impurity A λmax = 250 nm Impurity_A->Result Degradant_B Degradant B λmax = 320 nm Degradant_B->Result Placebo->Result

Caption: Logical diagram illustrating the principle of specificity.

Comparison with Alternatives: The Value of a Validated Method

FeatureValidated Spectrophotometric MethodUnvalidated Method / AlternativeJustification & Impact
Reliability High confidence in results, documented performance.Unknown reliability, potential for significant error.Crucial for making decisions in drug development, where errors can be costly and time-consuming.
Regulatory Compliance Meets requirements of agencies like the FDA and EMA.[16]Non-compliant, will be rejected by regulatory bodies.Essential for any work intended for regulatory submission.
Transferability The method can be reliably transferred between labs and analysts.Poor reproducibility, results may vary significantly.Enables collaborative research and consistent quality control across different sites.
Cost-Effectiveness Higher initial time investment, but prevents future failures and rework.Appears faster initially, but leads to repeated experiments and questionable data.A "right-the-first-time" approach saves resources in the long run.
Alternative Techniques Simple, fast, and cost-effective for this chromophoric analyte.HPLC-UV: More powerful for complex mixtures but higher cost, complexity, and run time.For a pure substance or simple mixture, direct UV spectrophotometry is often the more efficient choice. The validated UV method serves as a benchmark.

Conclusion

The spectrophotometric validation for 4-Azido-1-methyl-2-nitrobenzene is not merely a procedural formality; it is a fundamental scientific requirement that transforms a qualitative observation into a reliable quantitative tool. By systematically evaluating parameters such as linearity, accuracy, precision, specificity, and detection limits according to established ICH guidelines, we build a framework of trust around the analytical data. This guide demonstrates that a well-designed and executed validation protocol provides the necessary confidence for researchers, scientists, and drug development professionals to make informed decisions, ensuring the quality and integrity of their work from the laboratory bench to potential clinical applications.

References

  • ResearchGate. (n.d.). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]

  • wikiHow. (2024, June 27). How to Calculate Molar Absorptivity. [Link]

  • Chemistry LibreTexts. (2026, February 22). 7: Quantitative Spectrophotometry and Beer's Law (Experiment). [Link]

  • ResearchGate. (2015, May 8). How can I calculate the molar absorption coefficient?. [Link]

  • Scribd. (n.d.). 1.exp. No 1 Molar Absorptivity | PDF. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2022, August 5). Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. [Link]

  • SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. [Link]

  • Horizon Research Publishing. (2025, July 30). UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. [Link]

  • ResearchGate. (2018, April 2). validation of simple uv-vis spectrophotometry method based on ich q2 (r1) guideline for the analysis of sodium hypochlorite using rhodamine b. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2018, June 26). Safety Data Sheet. [Link]

  • Dialnet. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. [Link]

  • (n.d.). 11 - Safety Data Sheet. [Link]

  • (n.d.). Analytical Quality by Design Based UV-visible Spectrophotometer Method Development and Validation for Quantification of Chrysin. [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • (n.d.). SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2016, July 25). UV Spectrophotometric Method Development and Validation for the Estimation of Olmesartan in Pure and Commercial Formulations. [Link]

  • PubMed. (1978). Synthetic analogs of antitumor drugs under development in Japan. [Link]

  • (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PMC. (n.d.). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. [Link]

  • (2018, February 28). Development and validation of UV spectrophotometric method for the determination of Edoxaban Tosylate Monohydrate in pharmaceuti. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Azido-1-methyl-2-nitrobenzene

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of en...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the final step of chemical disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Azido-1-methyl-2-nitrobenzene, a compound that demands meticulous handling due to its dual energetic functional groups: an azide and a nitroaromatic system. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Hazard Assessment: Understanding the Dual-Risk Profile

4-Azido-1-methyl-2-nitrobenzene is not a typical laboratory chemical. Its molecular structure incorporates both an azide (-N₃) and a nitro (-NO₂) group, classifying it as a highly energetic material. A thorough understanding of its properties is the bedrock of its safe disposal.

  • The Azide Group's Explosive Potential: Organic azides are known for their potential to be explosive, sensitive to shock, friction, heat, and light.[1][2] The stability of an organic azide is often evaluated by the carbon-to-nitrogen (C/N) ratio. Compounds where the number of nitrogen atoms is close to or exceeds the number of carbon atoms are particularly hazardous.[1] Additionally, organic azides can form highly explosive heavy metal azides if they come into contact with metals like copper or lead, which can be found in plumbing systems.[3] For this reason, azide-containing solutions must never be disposed of down the drain.[3][4]

  • The Nitroaromatic Group's Reactivity and Toxicity: Nitroaromatic compounds are also energetic and can be thermally sensitive.[5][6] They are often toxic and pose significant environmental hazards.[7][8][9] The nitro group is a strong electron-withdrawing group, which can influence the overall stability and reactivity of the molecule.[10]

The combination of these two "explosophores" in one molecule necessitates a disposal protocol that mitigates both the explosive and toxic hazards.

Hazard CategoryAssociated Functional GroupKey Risks
Explosive Sensitivity Azide (-N₃)Shock, friction, heat, and light sensitivity; formation of explosive heavy metal azides.[1][2]
Thermal Instability Azide (-N₃) & Nitro (-NO₂)Potential for rapid, exothermic decomposition upon heating.[6][10]
Toxicity Azide (-N₃) & Nitro (-NO₂)The azide ion has a toxicity similar to cyanide; nitroaromatics are also toxic and may be carcinogenic.[1][2][11][12]
Environmental Hazard Nitro (-NO₂)Harmful to aquatic life with long-lasting effects.[11][12]

Pre-Disposal: Engineering and Personal Safety Controls

Before handling any waste containing 4-Azido-1-methyl-2-nitrobenzene, it is imperative to have the proper safety measures in place.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Given the dual nature of the hazards, consider double-gloving.

  • Body Protection: A flame-resistant lab coat and a chemical apron are required.

  • Workstation Shielding: All handling of this compound, including its waste, must be conducted within a certified chemical fume hood, and a blast shield should be used to provide an additional layer of protection.[3][4]

Prohibited Materials and Conditions

To prevent accidental detonation or reaction, the following must be strictly avoided in the handling and disposal process:

  • Metal Spatulas and Equipment: Use only plastic or ceramic spatulas to handle waste.[1]

  • Ground Glass Joints: Avoid using glassware with ground glass joints, as the friction can be an ignition source.[4]

  • Heat, Friction, and Shock: Handle all waste containers gently and avoid any activities that could generate heat, friction, or shock.[2][4]

  • Incompatible Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable polyazidomethanes.[1][13]

  • Acidic Conditions: Avoid mixing azide waste with acidic waste streams. This can generate the highly toxic and explosive hydrazoic acid (HN₃).[1][2]

Step-by-Step Disposal Protocol

The primary goal of this disposal protocol is to stabilize the energetic azide group through chemical quenching before the waste is collected by your institution's Environmental Health & Safety (EHS) department.

Waste Segregation

All waste streams containing 4-Azido-1-methyl-2-nitrobenzene must be collected separately.

  • Create a dedicated waste container labeled "4-Azido-1-methyl-2-nitrobenzene Waste for Treatment."[4]

  • This container must be kept separate from all other chemical waste, particularly acidic and heavy metal-containing waste.[1][2]

Chemical Quenching of the Azide Group

For residual amounts of the azide in solution (e.g., from a reaction workup), a chemical quenching step is highly recommended to reduce the explosive hazard. This procedure must be performed with extreme caution in a fume hood behind a blast shield.

Principle: The most common method for destroying residual azides in a laboratory setting is by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and an acid.[2][14] This reaction converts the azide to harmless nitrogen gas.

Procedure:

  • Dilution: Dilute the aqueous waste solution containing the azide to a concentration of 5% or less.[3][14]

  • Addition of Sodium Nitrite: In a three-necked flask equipped with a stirrer and an addition funnel, add a 20% aqueous solution of sodium nitrite. It is recommended to use a 40% excess of sodium nitrite (approximately 1.5 grams of sodium nitrite for every gram of azide).[2][14]

  • Acidification: With vigorous stirring, slowly add a 20% aqueous solution of sulfuric acid dropwise from the addition funnel. This order of addition is critical. Adding the acid before the nitrite can lead to the formation of dangerous hydrazoic acid.[2]

  • Monitoring the Reaction: The evolution of nitrogen and nitric oxide gas will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).

  • Verification of Complete Decomposition: Test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue-black color indicates that excess nitrite is present, and the azide decomposition is complete.[14][15]

  • Neutralization: After confirming the complete destruction of the azide, neutralize the solution to a pH between 6 and 9 with a base such as sodium hydroxide.[2][3]

Containerization and Labeling
  • Primary Container: The treated (quenched) waste solution should be stored in a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene bottle).

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "Treated 4-Azido-1-methyl-2-nitrobenzene Waste"

    • A clear indication that the azide has been quenched.

    • The remaining hazards (e.g., "Toxic," "Environmental Hazard").

    • All chemical constituents and their approximate concentrations.

Final Disposal
  • Contact EHS: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health & Safety (EHS) department.[5]

  • Provide Full Disclosure: Inform the EHS staff of the original contents and the treatment procedure that was performed. This ensures they can manage the final disposal, which is typically high-temperature incineration, appropriately.[16][17]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 4-Azido-1-methyl-2-nitrobenzene.

DisposalWorkflow cluster_prep Preparation cluster_process Disposal Process cluster_final Final Steps start Waste Generation (4-Azido-1-methyl-2-nitrobenzene) ppe Don Appropriate PPE (Face Shield, FR Coat, Chem-Resistant Gloves) start->ppe setup Work in Fume Hood Behind Blast Shield ppe->setup segregate Segregate Waste in Dedicated Container setup->segregate quench Perform Azide Quenching (Dilute -> NaNO2 -> Acid) segregate->quench verify Verify Complete Quenching (Starch-Iodide Test) quench->verify neutralize Neutralize Solution (pH 6-9) verify->neutralize containerize Containerize and Label Waste (Disclose Treatment) neutralize->containerize contact_ehs Contact EHS for Pickup containerize->contact_ehs end_node Final Disposal via EHS (Incineration) contact_ehs->end_node

Caption: Disposal workflow for 4-Azido-1-methyl-2-nitrobenzene.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite). Collect the material using non-sparking tools and place it in a designated, labeled container for disposal. Decontaminate the area with soap and water.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of 4-Azido-1-methyl-2-nitrobenzene, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Unknown. (n.d.). Azides.
  • Zulfigarov, A., Artamonov, M., & Zulfigarov, O. (n.d.). Chemistry of explosives: biodegradation of nitro-aromatic compounds.
  • School of Chemistry, UCD. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
  • Benchchem. (n.d.). Safe Handling of Azides.
  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
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  • National Institutes of Health. (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences.
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  • National Institute of Advanced Industrial Science and Technology (AIST). (2018, June 26). Safety Data Sheet.
  • Benchchem. (n.d.). A comparative study on the thermal stability of different organic azides.
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  • Unknown. (n.d.). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Fisher Scientific. (2014, June 10). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-azido-1-methyl-4-nitrobenzene — Chemical Substance Information.
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  • ScienceDirect. (2026, January 15). Additional nitro group enhances stability in TATNB energetic compound.

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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